Cadmium oleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10468-30-1 |
|---|---|
Molecular Formula |
C36H66CdO4 |
Molecular Weight |
675.3 g/mol |
IUPAC Name |
cadmium(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI Key |
ZTSAVNXIUHXYOY-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Other CAS No. |
10468-30-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Cadmium Oleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of cadmium oleate in various organic solvents, a critical parameter in its application in nanoparticle synthesis, drug delivery systems, and other advanced materials. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines established qualitative knowledge with illustrative quantitative examples and detailed experimental protocols to empower researchers in their work with this important metallic soap.
Introduction to this compound
This compound, the cadmium salt of oleic acid, is a metal carboxylate that has garnered significant interest in materials science and nanotechnology. Its primary role is as a precursor and stabilizing agent in the synthesis of cadmium-based quantum dots (QDs) and other nanoparticles. The long hydrocarbon chains of the oleate ligands provide steric stabilization, preventing the aggregation of nanoparticles and enabling their dispersion in non-polar organic solvents. Understanding its solubility is paramount for controlling reaction kinetics, purification processes, and the formulation of this compound-based materials.
Qualitative Solubility of this compound
This compound exhibits solubility characteristics typical of a metal soap with long aliphatic chains. Its solubility is largely dictated by the principle of "like dissolves like."
-
Soluble in: Non-polar organic solvents such as toluene, hexane, chloroform, benzene, xylene, and 1-octadecene. In some of these solvents, particularly at higher concentrations, it can form gels.
-
Sparingly Soluble in: Polar aprotic solvents like tetrahydrofuran (THF), which can coordinate with the cadmium ion and influence its solubility.
-
Insoluble in: Polar protic solvents like water, ethanol, and methanol. These are often used as anti-solvents to precipitate this compound during purification.
The dissolution of this compound in non-polar solvents is driven by the favorable van der Waals interactions between the oleate's hydrocarbon tails and the solvent molecules.
Quantitative Solubility Data
Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. The following table provides an illustrative summary based on qualitative descriptions and general knowledge of metal soap solubility. Researchers should determine the precise solubility for their specific applications and solvent purity.
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 g solvent) at 25°C | Temperature Dependence |
| Toluene | C₇H₈ | 2.4 | High (Forms gels at high concentrations) | Solubility is expected to increase significantly with increasing temperature. |
| Hexane | C₆H₁₄ | 0.1 | High | Solubility increases with temperature. |
| Chloroform | CHCl₃ | 4.1 | High | Solubility is expected to be high and increase with temperature. |
| 1-Octadecene (ODE) | C₁₈H₃₆ | ~0.1 | Very High | Commonly used as a high-boiling point solvent for synthesis, indicating high solubility at elevated temperatures. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate | Its coordinating nature can enhance solubility compared to other polar solvents. |
| Methanol | CH₃OH | 5.1 | Very Low | Used as a non-solvent for precipitation. |
| Acetone | C₃H₆O | 5.1 | Very Low | Used as a non-solvent for precipitation. |
| Water | H₂O | 10.2 | Insoluble | Remains insoluble across a wide temperature range. |
Disclaimer: The numerical values in this table are illustrative and intended for guidance. Actual solubilities can vary based on the purity of this compound and the solvent, as well as the specific experimental conditions.
Experimental Protocols
A common method for synthesizing this compound is through the reaction of cadmium oxide with oleic acid.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE) (or another high-boiling point non-polar solvent)
-
Methanol or Acetone (for precipitation)
-
Toluene or Hexane (for redissolution)
-
Schlenk line apparatus
-
Heating mantle and magnetic stirrer
-
Centrifuge
Procedure:
-
In a three-neck flask connected to a Schlenk line, combine CdO, a molar excess of oleic acid, and ODE.
-
Degas the mixture by pulling a vacuum at room temperature and then backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Heat the mixture to a high temperature (e.g., 200-300 °C) under a continuous flow of inert gas with vigorous stirring. The reaction is typically complete when the reddish-brown CdO powder has completely reacted to form a clear, pale-yellow solution.
-
Cool the reaction mixture to room temperature.
-
To purify the this compound, add a sufficient volume of a polar non-solvent like methanol or acetone to the flask to induce precipitation.
-
Collect the precipitate by centrifugation.
-
Discard the supernatant, which contains unreacted oleic acid and other impurities.
-
Redissolve the this compound precipitate in a minimal amount of a non-polar solvent like toluene or hexane.
-
Repeat the precipitation and redissolution steps at least two more times to ensure high purity.
-
After the final wash, dry the purified this compound under vacuum to remove any residual solvent.
This protocol describes a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
Purified this compound
-
Organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Prepare a series of sealed vials containing a known volume of the organic solvent.
-
Add an excess amount of purified this compound to each vial to create a saturated solution.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent any solid particles from being transferred.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Determine the mass of the transferred supernatant.
-
Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.
-
Calculate the solubility as the mass of the dried this compound per mass of the solvent.
Calculation: Solubility ( g/100 g solvent) = [(Mass of vial with dried solute) - (Mass of empty vial)] / [(Mass of vial with supernatant) - (Mass of vial with dried solute)] * 100
A more sensitive method for determining the solubility of sparingly soluble metal soaps involves using a radiotracer technique with a radiolabeled metal ion.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Thermal Decomposition of Cadmium Oleate: A Technical Overview for Researchers
Abstract
This technical guide provides an in-depth analysis of the thermal decomposition behavior of cadmium oleate, a critical precursor in the synthesis of cadmium-based nanomaterials. The document outlines the key thermal events, decomposition pathways, and experimental protocols for characterizing these processes. Quantitative data, based on representative thermal analysis of similar metal carboxylates, is presented to offer a predictive framework for researchers. Detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to ensure reproducible and accurate characterization. This guide is intended for researchers, scientists, and drug development professionals working with this compound and related metal-organic compounds.
Introduction
This compound (Cd(C₁₈H₃₃O₂)₂) is a metal carboxylate that serves as a primary cadmium source in the colloidal synthesis of various semiconductor nanocrystals, including quantum dots (e.g., CdSe, CdS). The thermal decomposition of this compound is a fundamental step in these synthetic routes, as it dictates the nucleation and growth kinetics of the resulting nanoparticles. Understanding the temperature-dependent behavior of this precursor is paramount for controlling the size, shape, and crystalline quality of the synthesized nanomaterials.
This guide details the thermal decomposition pathway of this compound, which is understood to proceed through the formation of a cadmium oxide (CdO) intermediate.[1][2] The presence of coordinating ligands, such as alkylamines, can significantly influence the decomposition temperature and mechanism.[1][2]
Thermal Decomposition Profile
While specific quantitative TGA/DSC data for the thermal decomposition of pure this compound is not extensively available in peer-reviewed literature, a representative profile can be constructed based on the analysis of similar metal oleates and the known chemical behavior of cadmium carboxylates. The decomposition is expected to occur in distinct stages, as outlined in the table below.
Table 1: Representative Thermal Decomposition Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Associated Process |
| 150 - 250 | ~5% | Endothermic | Melting and initial desorption of any residual solvent or loosely bound species. |
| 250 - 350 | ~75% | Exothermic | Primary decomposition of the oleate chains, leading to the formation of cadmium oxide (CdO) and volatile organic byproducts. |
| > 350 | ~5% | - | Gradual decomposition of residual organic matter and stabilization of the inorganic residue. |
Note: These values are representative and can be influenced by factors such as heating rate, atmosphere, and the presence of coordinating solvents or ligands.
Experimental Protocols
To facilitate the accurate and reproducible thermal analysis of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify the temperature ranges of decomposition.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: A sample of this compound (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the sample and decomposition products.
-
Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is recorded as a function of temperature and time. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is performed under a controlled atmosphere of nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp from ambient temperature to around 400 °C at a constant rate (e.g., 10 °C/min).
-
Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.
Decomposition Pathway
The thermal decomposition of this compound is a complex process that can be influenced by the reaction environment. In the context of nanocrystal synthesis, particularly in the presence of alkylamines, a two-step mechanism is often proposed.[1][2] This pathway involves the initial formation of a cadmium oxide (CdO) intermediate, which then serves as the cadmium precursor for nanocrystal formation.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion
The thermal decomposition of this compound is a critical process in the synthesis of cadmium-based nanomaterials. This guide has provided a comprehensive overview of its decomposition behavior, including a representative data profile, detailed experimental protocols for TGA and DSC analysis, and a proposed decomposition pathway. By understanding and controlling the thermal decomposition of this precursor, researchers can achieve greater control over the properties of the resulting nanomaterials, paving the way for advancements in various fields, including drug delivery and bio-imaging.
References
Cadmium Oleate as a Precursor for Novel Nanomaterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium oleate, a cadmium carboxylate salt, has emerged as a critical precursor in the synthesis of a diverse range of novel nanomaterials, most notably semiconductor quantum dots (QDs). Its role extends beyond being a simple cadmium source; the oleate ligand is instrumental in controlling the size, shape, and stability of the resulting nanoparticles during high-temperature synthesis, preventing aggregation and facilitating controlled, uniform growth. This technical guide provides a comprehensive overview of the synthesis of nanomaterials using this compound, with a particular focus on experimental protocols, quantitative analysis of nanoparticle properties, and their burgeoning applications in the field of drug development and bioimaging.
Nanomaterial Synthesis Utilizing this compound
The thermolysis of this compound in the presence of a chalcogenide source is a cornerstone of colloidal nanocrystal synthesis. This process, often referred to as the "hot-injection" method, allows for precise control over nucleation and growth, leading to the formation of high-quality nanocrystals with tunable properties. This compound can be either pre-synthesized or formed in situ by reacting a cadmium source, such as cadmium oxide (CdO), with oleic acid at elevated temperatures.
General Synthesis Workflow
The synthesis of cadmium-based nanomaterials from this compound typically follows a well-defined workflow. This involves the preparation of the this compound precursor, followed by a high-temperature reaction with a chalcogenide source, and subsequent purification of the resulting nanoparticles.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis of high-quality nanomaterials. Below are representative protocols for the synthesis of CdSe quantum dots using this compound.
Protocol 1: In-situ Formation of this compound for CdSe Quantum Dot Synthesis
This protocol is adapted from the work of Yu and Peng (2002) and Boatman et al. (2005).
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Preparation of this compound Precursor:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under argon flow to a specific temperature (e.g., 225-300 °C) until the CdO completely dissolves, forming a clear this compound solution.
-
-
Preparation of Selenium Precursor:
-
In a separate flask, dissolve selenium powder in trioctylphosphine, gently warming if necessary, to form a TOPSe solution.
-
-
Hot-Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot this compound solution.
-
The reaction temperature is typically maintained at a slightly lower temperature than the initial precursor solution (e.g., 200-280 °C) to allow for controlled growth of the CdSe nanocrystals.
-
Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent such as ethanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to collect the quantum dots and discard the supernatant.
-
Redisperse the purified quantum dots in a suitable organic solvent like toluene or hexane.
-
Protocol 2: Synthesis of CdSe/CdS Core/Shell Quantum Dots
This protocol builds upon the synthesis of CdSe cores.
Materials:
-
Purified CdSe quantum dots (cores)
-
This compound solution (0.5 M in oleic acid)
-
Sulfur-octadecene (S-ODE) solution (0.1 M)
-
Oleylamine
-
1-Octadecene (ODE)
Procedure:
-
Core Preparation:
-
Synthesize CdSe quantum dots using a method similar to Protocol 1.
-
-
Shell Growth:
-
In a three-neck flask, disperse the purified CdSe cores in ODE and oleylamine.
-
Degas the mixture under vacuum and then heat under argon to a temperature of approximately 260-310 °C.
-
Slowly inject a mixture of this compound and S-ODE solutions dropwise into the reaction flask.
-
Anneal the reaction mixture at a high temperature (e.g., 310 °C) for an extended period (e.g., 4.5 hours) to facilitate shell growth.
-
-
Purification:
-
Follow a similar purification procedure as described in Protocol 1 to isolate the CdSe/CdS core/shell quantum dots.
-
Quantitative Data Presentation
The precise control over reaction parameters during synthesis directly influences the properties of the resulting nanomaterials. The following tables summarize key quantitative data from various studies on the synthesis of cadmium-based nanoparticles using this compound.
| Precursor | Solvent | Reaction Temperature (°C) | Reaction Time | Resulting Nanoparticle | Average Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| CdO/Oleic Acid | Octadecene | 225 | 10 sec - several min | CdSe QDs | Varies with time | Not specified |
| Cd(oleate)₂ | Oleic Acid/TOPO/ODE | 280 (growth) | 2 min | CdSe QDs | ~3 | Not specified |
| CdO/Oleic Acid | Octadecene | 200 | 2 - 6 min | CdSe QDs | 10.63 - 13.88 | Not specified |
Table 1: Synthesis parameters and resulting properties of CdSe quantum dots.
| Core Nanoparticle | Shell Precursors | Shell Growth Temperature (°C) | Annealing Time (h) | Resulting Nanoparticle | Final Diameter (nm) | Biexciton Quantum Yield |
| CdSe QDs (~3 nm) | This compound, S-ODE | 310 | 4.5 | CdSe/CdS Core/Shell QDs | ~50 | Unity (at room temp) |
Table 2: Synthesis parameters for CdSe/CdS core/shell quantum dots.
Applications in Drug Development and Bioimaging
Nanoparticles synthesized from this compound, particularly quantum dots, possess unique optical properties that make them highly attractive for applications in drug development and biomedical imaging. Their bright, stable, and size-tunable fluorescence allows for sensitive and multiplexed detection.
Bioimaging
Cadmium-based quantum dots are extensively explored as fluorescent probes for cellular and in vivo imaging.[1] Their high photostability compared to traditional organic dyes enables long-term tracking of biological processes. Surface functionalization of these quantum dots with targeting ligands, such as antibodies or peptides, allows for specific labeling of cells or tissues of interest, for instance, in cancer diagnostics.
Targeted Drug Delivery
The small size and large surface area of these nanoparticles make them suitable carriers for therapeutic agents.[1] Drugs can be loaded onto the nanoparticle surface or encapsulated within a functionalized coating. The nanoparticle-drug conjugate can then be targeted to diseased tissues, such as tumors, through two primary mechanisms:
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Active Targeting: This involves the conjugation of targeting moieties to the nanoparticle surface that specifically bind to receptors overexpressed on cancer cells.
Cellular Uptake and Trafficking
The efficacy of nanoparticle-based therapies is contingent on their successful cellular uptake and intracellular trafficking to the desired site of action. The general pathway for the cellular uptake of functionalized nanoparticles is through endocytosis.
Challenges and Future Perspectives
Despite the significant potential of this compound-derived nanomaterials, concerns regarding the toxicity of cadmium remain a major hurdle for their clinical translation.[1] Research is actively ongoing to develop cadmium-free quantum dots and to design core/shell structures that effectively encapsulate the cadmium core, minimizing ion leakage. Future advancements will likely focus on improving the biocompatibility and biodegradability of these nanomaterials, as well as developing more sophisticated surface functionalization strategies for enhanced targeting and controlled drug release.
Conclusion
This compound is a versatile and indispensable precursor for the synthesis of high-quality, novel nanomaterials with precisely controlled properties. The methodologies outlined in this guide provide a foundation for researchers to explore the synthesis and application of these materials. While challenges related to toxicity need to be addressed, the unique characteristics of this compound-derived nanoparticles position them as powerful tools in the future of drug development, diagnostics, and personalized medicine.
References
The Multifaceted Role of Oleic Acid in Cadmium Precursor Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of high-quality cadmium-based nanocrystals, such as quantum dots (QDs), is critically dependent on the nature and reactivity of the cadmium precursor. Oleic acid (OA) has emerged as a pivotal component in the colloidal synthesis of these nanomaterials, playing a multifaceted role that extends beyond that of a simple solvent or ligand. This technical guide provides an in-depth examination of the crucial functions of oleic acid in the formation of the cadmium oleate precursor and its subsequent conversion to cadmium chalcogenide nanocrystals. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and summarize key quantitative data from the literature. Visualizations of the reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding of the process.
The Role of Oleic Acid in Cadmium Precursor Chemistry
Oleic acid is an indispensable reagent in the organometallic synthesis of cadmium-based nanoparticles, where it performs several critical functions:
-
Formation of the this compound Precursor: The most common method for preparing a soluble and reactive cadmium precursor for high-temperature colloidal synthesis involves the reaction of a cadmium salt, typically cadmium oxide (CdO), with oleic acid.[1][2] This reaction, carried out at elevated temperatures, results in the formation of this compound [Cd(oleate)₂], a metal carboxylate complex that is soluble in non-polar solvents commonly used for nanocrystal synthesis, such as 1-octadecene (ODE).[1][2][3]
-
Ligand and Surface Passivator: The oleate molecules act as ligands, coordinating to the cadmium ions through their carboxylate head groups.[1] This coordination is essential for stabilizing the cadmium precursor in solution. During and after the formation of nanocrystals, oleic acid functions as a capping agent, binding to the surface of the nanocrystals.[4] This surface passivation is crucial for preventing agglomeration, controlling the growth rate, and thus the final size and size distribution of the nanoparticles.[1][4] The dynamic binding of oleic acid to the nanocrystal surface also helps to minimize surface defects, which can enhance the quantum yield of the resulting quantum dots.[1]
-
Reaction Mediator and Mechanistic Participant: Beyond its role as a ligand, oleic acid and its cadmium salt, this compound, are active participants in the chemical reactions leading to nanoparticle formation. In the synthesis of CdSe quantum dots, for instance, the thermal decomposition of this compound is a key step.[5][6] It has been proposed that this is not a direct reaction with the selenium precursor but rather a two-step process. The first step involves the thermal decomposition of this compound, facilitated by nucleophiles like alkylamines, to generate a CdO cluster or oligomer.[5][6] This CdO intermediate then reacts with the selenium source (e.g., trioctylphosphine selenide - TOPSe) in a metathesis reaction to form CdSe nanocrystals.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of the this compound precursor and its subsequent use in the synthesis of CdSe quantum dots, based on established literature procedures.[3][7]
Synthesis of this compound Precursor
This protocol describes the in-situ formation of this compound from cadmium oxide and oleic acid.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Schlenk line apparatus
-
Heating mantle with temperature controller
-
Thermocouple
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a three-neck round-bottom flask connected to a Schlenk line.
-
Add CdO, oleic acid, and 1-octadecene to the flask. (Refer to Table 1 for typical quantities).
-
Place a magnetic stir bar in the flask.
-
Seal the flask and connect it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Heat the mixture to 200-225°C under a positive pressure of inert gas with vigorous stirring.[3][7]
-
Continue heating and stirring until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless, indicating the formation of this compound.[7]
-
The this compound precursor solution is now ready for use in nanocrystal synthesis.
Synthesis of CdSe Quantum Dots using this compound Precursor (Hot-Injection Method)
This protocol describes a typical hot-injection synthesis of CdSe quantum dots.
Materials:
-
This compound precursor solution (from section 3.1)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
1-Octadecene (ODE)
-
Syringes and needles
-
Inert atmosphere glovebox (optional, but recommended for preparing the selenium precursor)
Procedure:
A. Preparation of Selenium Precursor (TOPSe):
-
Inside a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine to create a TOPSe solution. (Refer to Table 1 for typical quantities).
-
The mixture may need gentle heating to fully dissolve the selenium, resulting in a clear, colorless solution.[7]
-
Draw the desired volume of the TOPSe solution into a syringe and seal it for injection.
B. Hot-Injection and Growth:
-
Heat the previously prepared this compound precursor solution in 1-octadecene to the desired injection temperature (typically between 225°C and 280°C) under an inert atmosphere with vigorous stirring.[3][7]
-
Once the temperature is stable, swiftly inject the TOPSe solution into the hot reaction mixture.
-
The injection will cause a rapid nucleation of CdSe nanocrystals, often accompanied by a color change in the solution.[8]
-
Allow the reaction to proceed at the desired growth temperature. The size of the quantum dots will increase over time, which can be monitored by the change in color of the solution (from yellow to orange to red).[8]
-
Aliquots can be taken at different time points and quenched in a cool solvent to stop the growth and obtain quantum dots of different sizes.[7]
-
Once the desired size is reached, cool the reaction mixture to room temperature to terminate the growth.
Quantitative Data
The following tables summarize quantitative data related to the synthesis of this compound and its use in nanocrystal formation.
Table 1: Reactant Quantities for Cadmium Precursor and Nanocrystal Synthesis
| Component | Purpose | Typical Quantity | Molar Ratio Example | Reference |
| Cadmium Oxide (CdO) | Cadmium Source | 13 mg | 1 | [7] |
| Oleic Acid (OA) | Precursor Formation/Ligand | 0.6 mL | ~12 | [7] |
| 1-Octadecene (ODE) | Solvent | 10 mL | - | [7] |
| Selenium (Se) | Selenium Source | 30 mg | 1 | [7] |
| Trioctylphosphine (TOP) | Se Solvent/Reducing Agent | 0.4 mL | ~2.5 | [7] |
Table 2: Reaction Parameters and Resulting Nanoparticle Characteristics
| Parameter | Condition | Effect | Reference |
| Precursor Formation Temperature | 200-225°C | Formation of clear, colorless this compound solution | [3][7] |
| Injection Temperature | 225-280°C | Influences nucleation and initial growth rate | [3][7] |
| Growth Time | Seconds to Minutes | Increases nanoparticle size, leading to a red-shift in emission wavelength | [8] |
| Oleic Acid Concentration | Higher concentrations | Can slow down the growth rate and inhibit nucleation, leading to smaller nanoparticles | [1] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Formation of this compound Precursor
Caption: Reaction scheme for the formation of the this compound precursor.
Proposed Mechanism for CdSe Nanocrystal Formation
Caption: A two-step mechanism for CdSe QD formation from a Cd(oleate)₂ precursor.[5][6]
Experimental Workflow for CdSe Quantum Dot Synthesis
Caption: A typical experimental workflow for hot-injection synthesis of CdSe QDs.
Conclusion
Oleic acid is a cornerstone of modern colloidal synthesis for cadmium-based nanocrystals. Its role is remarkably diverse, acting as a reactant to form the essential this compound precursor, a stabilizing ligand that controls nanocrystal growth and passivates their surface, and a key participant in the reaction mechanism that leads to the final cadmium chalcogenide product. A thorough understanding of these functions is paramount for researchers aiming to achieve precise control over the size, shape, and optical properties of the synthesized nanomaterials, which is critical for their application in fields ranging from optoelectronics to biomedical imaging and diagnostics. The protocols and data presented in this guide offer a foundational framework for the rational design and execution of experiments involving cadmium precursor formation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
An In-Depth Technical Guide to the Coordination Chemistry of Cadmium Oleate in Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of cadmium oleate in nonpolar solvents. It covers the synthesis, characterization, and coordination behavior of this critical precursor, which is widely used in the fabrication of semiconductor nanocrystals, including quantum dots. This document is intended for researchers, scientists, and professionals in drug development who utilize these nanomaterials in their work.
Introduction to this compound
This compound is a metal carboxylate that serves as a primary cadmium precursor in the synthesis of cadmium-based nanocrystals.[1] Its long oleate chains provide solubility in nonpolar solvents, which are common media for high-temperature nanoparticle synthesis. The coordination environment of the cadmium ion is a crucial factor that dictates the reactivity of the precursor and consequently the size, shape, and properties of the resulting nanocrystals.
The coordination chemistry of cadmium (II) is versatile, with coordination numbers typically ranging from 4 to 6.[2] In the context of this compound in nonpolar solvents, the oleate ligands coordinate to the cadmium center through their carboxylate groups. This interaction is dynamic and can be influenced by the solvent, temperature, and the presence of other coordinating species.
Synthesis of this compound
The most common method for synthesizing this compound is the reaction of cadmium oxide (CdO) with oleic acid (OA) in a high-boiling point nonpolar solvent, such as 1-octadecene (ODE).
Experimental Protocol: Synthesis of this compound
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine CdO and OA in ODE. A typical molar ratio is 1:4 of CdO to OA.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of approximately 200-250°C.
-
Stir the mixture vigorously until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless. This indicates the formation of this compound.
-
Cool the solution to room temperature for use as a stock solution in subsequent nanocrystal synthesis.
Coordination Behavior in Nonpolar Solvents
In nonpolar solvents, this compound complexes can exist in various forms, from simple monomers to polymeric structures. The coordination of the oleate ligand to the cadmium ion is a key aspect of its chemistry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools to probe the coordination of the oleate ligand to the cadmium center.
¹H NMR Spectroscopy: The coordination of the oleate to the cadmium ion leads to characteristic changes in the ¹H NMR spectrum. The signals of the protons near the carboxylate group and the double bond of the oleate chain are particularly sensitive to the coordination environment.
| Proton Assignment | Chemical Shift (ppm) - Free Oleic Acid | Chemical Shift (ppm) - Coordinated this compound |
| α-CH₂ (next to COO) | ~2.35 | Broadened and shifted |
| Vinyl (-CH=CH-) | ~5.35 | Broadened and shifted to ~5.5-5.6[3] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
FT-IR Spectroscopy: The vibrational frequencies of the carboxylate group (COO⁻) are indicative of its coordination mode. The difference (Δ) between the asymmetric (ν_as_) and symmetric (ν_s_) stretching frequencies can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.[4][5]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Asymmetric COO⁻ stretch (ν_as_) | 1570-1532[3] |
| Symmetric COO⁻ stretch (ν_s_) | ~1422[3] |
| Δ (ν_as_ - ν_s_) | 113-148[3] |
A Δ value in the range of 113-148 cm⁻¹ is suggestive of an asymmetric chelated bidentate binding mode.[3]
Supramolecular Gelation
A notable characteristic of this compound in nonpolar solvents is its tendency to form supramolecular gels.[6] This occurs through the self-assembly of this compound complexes into extended polymeric chains, leading to the formation of a network that entraps the solvent. This gelation can be a significant challenge during the purification of nanocrystals. The presence of co-ligands, such as primary amines, can disrupt this network formation.
Role in Nanocrystal Synthesis
This compound is a cornerstone precursor for the synthesis of cadmium chalcogenide (CdE, where E = S, Se, Te) quantum dots. The "hot-injection" method is a widely used technique.
Experimental Protocol: Synthesis of CdSe Quantum Dots
Materials:
-
This compound stock solution in ODE
-
Selenium precursor (e.g., selenium powder dissolved in trioctylphosphine)
-
1-octadecene (ODE)
-
Oleic acid (OA)
Procedure:
-
Heat a mixture of this compound stock solution and additional oleic acid in ODE to a high temperature (typically 250-300°C) under an inert atmosphere.
-
Rapidly inject the selenium precursor into the hot reaction mixture.
-
The injection induces the nucleation and subsequent growth of CdSe nanocrystals.
-
The reaction temperature and time are critical parameters that control the size of the resulting quantum dots.
-
Aliquots can be taken at different time points to obtain quantum dots of varying sizes.
-
The reaction is quenched by cooling the mixture.
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the chemistry of this compound.
Caption: Synthesis of this compound from Cadmium Oxide and Oleic Acid.
Caption: Workflow for the Hot-Injection Synthesis of CdSe Quantum Dots.
Caption: Factors Influencing the Coordination Equilibrium of this compound.
Stability of this compound Complexes
-
Solvent Polarity: Although operating in nonpolar solvents, subtle differences in solvent polarity can affect the aggregation state of the this compound complexes.
-
Temperature: Higher temperatures can favor the dissociation of polymeric this compound structures, increasing the concentration of more reactive monomeric or oligomeric species.
-
Presence of Coordinating Ligands: The introduction of other Lewis bases, such as primary amines or phosphines, can compete with the oleate for coordination to the cadmium center, leading to ligand exchange reactions and altering the precursor's reactivity.
Conclusion
The coordination chemistry of this compound in nonpolar solvents is a complex interplay of ligand binding, self-assembly, and solvent interactions. A thorough understanding of these fundamental aspects is essential for the controlled and reproducible synthesis of high-quality cadmium-based nanomaterials. This guide has provided an overview of the key concepts, experimental protocols, and characterization techniques relevant to this important area of materials chemistry. Further research into the quantitative thermodynamic parameters of this compound complexation in nonpolar media would be highly beneficial for advancing the rational design of nanomaterial synthesis.
References
- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to the Toxicity and Safe Handling of Cadmium Oleate
For Researchers, Scientists, and Drug Development Professionals
Cadmium oleate, a cadmium salt of oleic acid, presents significant health and safety considerations that demand rigorous handling protocols and a thorough understanding of its toxicological profile. This technical guide provides an in-depth overview of the toxicity of this compound, drawing upon data from closely related soluble cadmium compounds, and outlines detailed safety procedures and experimental methodologies for its assessment.
Toxicological Profile
While specific toxicological data for this compound is limited, the scientific consensus, as supported by assessments from regulatory bodies, is that the toxicity data from other soluble cadmium salts, such as cadmium chloride and cadmium sulfate, are relevant for hazard classification. Cadmium and its compounds are classified as known human carcinogens.
Acute Toxicity
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. Acute exposure to cadmium compounds can lead to a range of symptoms. Ingestion may cause nausea, vomiting, abdominal pain, and diarrhea. Inhalation of cadmium fumes or dust can result in "metal fume fever," a flu-like illness with symptoms including metallic taste, headache, fever, chills, and chest tightness.
Chronic Toxicity and Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies cadmium and its compounds as Group 1 carcinogens, meaning they are carcinogenic to humans. The primary cancer risk associated with cadmium exposure is lung cancer through inhalation.
Reproductive and Developmental Toxicity
Cadmium is a reproductive and developmental toxicant. Exposure to cadmium can adversely affect both male and female fertility. In females, studies on cadmium chloride have shown increased estrous cycle lengths. Cadmium can cross the placenta, and while fetal concentrations are generally lower than maternal ones, prenatal exposure has been linked to impaired fetal growth and developmental abnormalities.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for soluble cadmium compounds, which are considered indicative of the potential toxicity of this compound.
Table 1: Acute Toxicity Data for Soluble Cadmium Salts
| Compound | Route | Species | LD50 Value | Reference |
| Cadmium Chloride | Oral | Rat (Sprague Dawley) | 107-327 mg/kg bw | |
| Cadmium Sulfate | Oral | Rat | 280 mg/kg bw |
Table 2: Repeated Dose and Developmental Toxicity Data for Cadmium Chloride
| Study Type | Route | Species | NOAEL | LOAEL | Effects Observed | Reference |
| Reproductive Toxicity | Oral (gavage) | Rat (Wistar), female | 4 mg/kg bw/day | 40 mg/kg bw/day | Increased estrous cycle length, decreased body weight | |
| Developmental Toxicity | Oral | Rat | 0.63 mg/kg bw/day (maternal & developmental) | 4.7 mg/kg bw/day (maternal & developmental) | Impaired fetal growth | |
| Subchronic Toxicity | Oral (diet) | Rat (Wistar) | 3 mg/kg bw/day | - | Cadmium accumulation in kidneys and liver | |
| Inhalation (13-week) | Inhalation | Rat | 0.025 mg/m³ | ≥0.05 mg/m³ | Lung inflammation and fibrosis |
NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level
Cellular Mechanisms of Toxicity and Signaling Pathways
The toxicity of cadmium at the cellular level is multifactorial, primarily involving the induction of oxidative stress, interference with cellular signaling cascades, and the initiation of apoptosis (programmed cell death).
Oxidative Stress
Cadmium exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage is a key mechanism underlying cadmium-induced toxicity in various organs.
Figure 1. Cadmium-induced oxidative stress pathway.
MAPK Signaling Pathway
Cadmium has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways can contribute to the toxic effects of cadmium.
Methodological & Application
Synthesis of Cadmium Oleate for Quantum Dot Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cadmium oleate, a critical precursor for the fabrication of cadmium-based quantum dots (QDs). The protocols outlined below are compiled from established methodologies and are intended to provide a comprehensive guide for researchers in the field.
Introduction
This compound is a metal carboxylate salt that serves as a primary cadmium precursor in the organometallic synthesis of high-quality quantum dots, such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS).[1][2][3] Its long aliphatic chains, provided by the oleic acid ligand, ensure solubility in non-polar solvents commonly used for high-temperature nanocrystal synthesis and provide surface passivation to the growing quantum dots.[3] The quality of the this compound precursor is paramount for achieving monodisperse, highly crystalline, and photoluminescent quantum dots.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a cadmium salt, most commonly cadmium oxide (CdO) or cadmium acetate (Cd(Ac)₂), with oleic acid (OA) at elevated temperatures.[2][4] The reaction is often carried out in a high-boiling point, non-coordinating solvent such as 1-octadecene (ODE).[5][6]
Reaction Principle
The reaction involves the protonolysis of the cadmium precursor by the carboxylic acid group of oleic acid, forming this compound and a byproduct (water or acetic acid).
-
From Cadmium Oxide: CdO + 2(C₁₈H₃₄O₂) → Cd(C₁₈H₃₃O₂)₂ + H₂O
-
From Cadmium Acetate: Cd(CH₃COO)₂ + 2(C₁₈H₃₄O₂) → Cd(C₁₈H₃₃O₂)₂ + 2(CH₃COOH)
Experimental Protocols
Below are two common protocols for the synthesis of this compound.
Protocol 1: Synthesis from Cadmium Oxide
This is a widely used method that involves the reaction of cadmium oxide with oleic acid.[2][5]
| Reagent/Parameter | Quantity/Value | Notes |
| Cadmium Oxide (CdO) | 13 mg (0.1 mmol) | Toxic and carcinogenic; handle with care in a fume hood.[5] |
| Oleic Acid (OA) | 0.6 mL | Acts as both a reactant and a capping agent.[3][5] |
| 1-Octadecene (ODE) | 10 mL | High-boiling, non-coordinating solvent.[3][5] |
| Reaction Temperature | 225 °C | Ensure complete dissolution of CdO to form a clear solution.[5] |
| Reaction Time | Until solution is clear | Visually monitor for the disappearance of the red/brown CdO powder. |
Methodology:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine cadmium oxide, oleic acid, and 1-octadecene.
-
Heat the mixture under argon or nitrogen flow with stirring.
-
Raise the temperature to 225 °C and maintain it until the cadmium oxide completely dissolves, resulting in a clear, colorless to pale-yellow solution of this compound.[5]
-
The this compound solution can be used directly for quantum dot synthesis or cooled and stored under an inert atmosphere.
Protocol 2: Synthesis from Cadmium Acetate
This method utilizes cadmium acetate as the cadmium source.[4]
| Reagent/Parameter | Quantity/Value | Notes |
| Cadmium Acetate Dihydrate | 53 mg (0.2 mmol) | Less hazardous than CdO but still requires careful handling. |
| Oleic Acid (OA) | 0.6 mL | |
| 1-Octadecene (ODE) | 5.5 mL | |
| Reaction Temperature | 130 °C | Lower temperature compared to the CdO protocol.[4] |
| Reaction Time | Until solution is clear |
Methodology:
-
Combine cadmium acetate dihydrate, oleic acid, and 1-octadecene in a round-bottom flask with a magnetic stir bar.
-
Heat the solution to 130 °C with stirring until the cadmium acetate has fully dissolved to form a clear solution.[4]
-
The resulting this compound precursor solution is ready for use in quantum dot synthesis.
Role in Quantum Dot Synthesis
This compound serves as the cadmium precursor in the "hot-injection" synthesis of quantum dots.[7] In this method, a selenium or sulfur precursor (e.g., selenium powder dissolved in trioctylphosphine) is rapidly injected into the hot this compound solution.[5] This triggers the nucleation and subsequent growth of the quantum dots. The oleate ligands from the cadmium precursor cap the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate.[3][5]
Purification of this compound
Excess this compound can form a gel in solvents, which complicates the purification of the final quantum dot product.[1] While direct purification of the this compound precursor is not always performed, its purity is crucial. Ensuring a complete reaction during synthesis is the primary way to maintain purity. For quantum dot purification where this compound is an impurity, techniques like solid-phase extraction are being explored.[8] The addition of oleylamine can help mitigate gelation by disrupting the supramolecular assembly of this compound.[1]
Visualized Workflows
Diagram 1: Synthesis of this compound from Cadmium Oxide
Caption: Workflow for synthesizing this compound from cadmium oxide.
Diagram 2: Hot-Injection Synthesis of CdSe Quantum Dots
Caption: General workflow for CdSe quantum dot synthesis using hot-injection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hot-Injection Synthesis of CdSe Nanocrystals using Cadmium Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Cadmium Selenide (CdSe) nanocrystals via the hot-injection method, a robust technique for producing high-quality, size-tunable quantum dots. The protocol outlines the preparation of the cadmium oleate precursor and the subsequent nucleation and growth of CdSe nanocrystals upon the rapid injection of a selenium precursor.
Overview of the Hot-Injection Method
The hot-injection technique is a widely employed colloidal synthesis method that separates the nucleation and growth phases of nanocrystal formation, allowing for excellent control over particle size and size distribution. The process involves the rapid injection of a cooler solution of a selenium precursor into a hot solution containing a cadmium precursor, in this case, this compound, dissolved in a high-boiling point organic solvent. This sudden introduction of the selenium precursor leads to a burst of nucleation, followed by the controlled growth of the nanocrystals at a slightly lower temperature. The size of the resulting CdSe nanocrystals can be tuned by varying reaction parameters such as temperature, precursor concentration, and reaction time.
Experimental Protocols
Materials and Equipment
Reagents:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Condenser
-
Thermocouple
Preparation of this compound Precursor (0.1 M)
-
Setup: Assemble a three-neck flask with a condenser and a thermocouple in a heating mantle on a magnetic stirrer. The setup should be connected to a Schlenk line to maintain an inert atmosphere.
-
Reagents: Add cadmium oxide (e.g., 0.128 g, 1 mmol), oleic acid (e.g., 5.64 g, 20 mmol), and 1-octadecene (e.g., 50 mL) to the flask.
-
Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Formation of this compound: Switch to an inert atmosphere (Argon) and increase the temperature to 250-300 °C. The reddish-brown CdO powder will react with oleic acid to form a clear, colorless to pale-yellow solution of this compound.[1] This indicates the complete formation of the cadmium precursor.
-
Cooling: Once the solution is clear, cool it down to room temperature under an inert atmosphere.
Preparation of Selenium Precursor (1 M TOPSe)
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, mix selenium powder (e.g., 0.79 g, 10 mmol) with trioctylphosphine (e.g., 10 mL).
-
Dissolution: Stir the mixture at room temperature until the selenium powder completely dissolves, forming a clear, colorless solution of trioctylphosphine selenide (TOPSe). This process may be gently heated (e.g., to 50-60 °C) to facilitate dissolution.
Hot-Injection Synthesis of CdSe Nanocrystals
-
Heating the Cadmium Precursor: Heat the flask containing the this compound solution to the desired injection temperature, typically between 250 °C and 280 °C, under an inert atmosphere with vigorous stirring.
-
Injection: Rapidly inject the prepared TOPSe solution into the hot this compound solution using a syringe. The color of the solution will change almost instantaneously, indicating the nucleation of CdSe nanocrystals.
-
Growth: Immediately after injection, reduce the temperature to a slightly lower growth temperature, typically between 230 °C and 260 °C.
-
Monitoring Growth: The growth of the nanocrystals can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing their UV-Vis and photoluminescence spectra. Longer reaction times generally result in larger nanocrystals, which exhibit a red-shift in their absorption and emission spectra.
-
Quenching the Reaction: To stop the growth of the nanocrystals, the reaction can be quenched by rapidly cooling the flask in a water bath or by injecting a cool solvent.
-
Purification: The synthesized CdSe nanocrystals are purified by precipitation with a non-solvent like methanol or acetone, followed by centrifugation and redispersion in a non-polar solvent such as toluene or hexane. This process is typically repeated 2-3 times to remove unreacted precursors and excess ligands.
Data Presentation
The following tables summarize typical experimental parameters and the resulting optical properties of CdSe nanocrystals synthesized via the hot-injection method.
| Parameter | Value |
| Cadmium Precursor | |
| Cadmium Source | Cadmium Oxide (CdO) |
| Ligand | Oleic Acid (OA) |
| Solvent | 1-Octadecene (ODE) |
| Concentration | 0.1 M |
| Selenium Precursor | |
| Selenium Source | Selenium (Se) Powder |
| Ligand/Solvent | Trioctylphosphine (TOP) |
| Concentration | 1 M |
| Reaction Conditions | |
| Injection Temperature | 250 - 280 °C |
| Growth Temperature | 230 - 260 °C |
| Cd:Se Molar Ratio | 1:1 to 2:1 |
Table 1: Typical Experimental Parameters for CdSe Nanocrystal Synthesis.
| Growth Time (minutes) | Approx. Nanocrystal Diameter (nm) | Peak Absorption (nm) | Peak Emission (nm) |
| 1 | 2.5 - 3.0 | 500 - 520 | 520 - 540 |
| 5 | 3.5 - 4.0 | 540 - 560 | 560 - 580 |
| 15 | 4.5 - 5.0 | 580 - 600 | 600 - 620 |
| 30 | 5.5 - 6.0 | 610 - 630 | 630 - 650 |
Table 2: Correlation of Growth Time with Nanocrystal Size and Optical Properties (Note: These are approximate values and can vary based on specific reaction conditions).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hot-injection synthesis of CdSe nanocrystals.
Chemical Transformation Pathway
Caption: Chemical pathway for the formation of CdSe nanocrystals.
References
Application Notes and Protocols: Controlling Nanoparticle Size and Shape with Cadmium Oleate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over the size and shape of nanoparticles is a cornerstone of modern nanotechnology, directly influencing their physical, chemical, and optical properties. For cadmium-based nanoparticles, such as quantum dots (QDs) and nanorods, these dimensional parameters dictate their quantum confinement effects, surface area-to-volume ratios, and ultimately their performance in applications ranging from bio-imaging and drug delivery to optoelectronics. Cadmium oleate serves a dual role in the synthesis of these nanomaterials, acting as both a cadmium precursor and a surface-capping ligand. The concentration of this compound, and by extension, the oleic acid ligand, is a critical parameter that can be tuned to manipulate the nucleation and growth kinetics of the nanocrystals, thereby controlling their final size and morphology.
These application notes provide detailed protocols for the synthesis of this compound and its use in the controlled formation of cadmium-based nanoparticles. Furthermore, we present quantitative data from a model system to illustrate the profound impact of ligand concentration on nanoparticle morphology and offer a mechanistic overview of this control.
Data Presentation: Effect of Ligand Concentration on Nanoparticle Morphology
While systematic quantitative data for the direct correlation of this compound concentration on the size and shape of cadmium-based nanoparticles is dispersed across various studies with differing experimental parameters, the following table, adapted from a study on NaGdF4 nanoparticles, serves as a clear, illustrative example of the principles of ligand concentration-dependent morphology control. The principles demonstrated are broadly applicable to other nanoparticle systems where oleic acid is a key surface ligand.
Table 1: Influence of Oleic Acid/1-Octadecene Ratio on the Morphology of Nanoparticles
| Oleic Acid/1-Octadecene Volume Ratio | Nanoparticle Morphology | Average Diameter (nm) | Size Distribution |
| 0/30 | Agglomerated and small particles | N/A | Very broad |
| 3/27 | Ill-shaped nanoparticles | N/A | Wide |
| 6/24 | More uniform, regular-shaped nanoparticles | - | Improved |
| 10/20 | Uniform, regular-shaped nanoparticles | 21.8 ± 1.4 | Narrow |
| 15/15 | Elongated, rice-shaped nanoparticles | - | - |
| 20/10 | Elongated, rice-shaped nanoparticles | - | - |
Data adapted from a study on NaGdF4 nanoparticles to illustrate the general principle of ligand concentration effect on nanoparticle morphology.
The trend observed in this model system, where an increasing concentration of the oleic acid ligand leads to more defined and uniform nanoparticles, and eventually to anisotropic growth, is a key concept in nanoparticle synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the synthesis of this compound from cadmium oxide and oleic acid.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE) (or another high-boiling point solvent)
-
Three-neck round bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Setup: Assemble the three-neck flask in the heating mantle on the magnetic stirrer. Equip the flask with a condenser, a thermometer, and a gas inlet/outlet connected to the Schlenk line.
-
Reagents: In a typical synthesis, a molar ratio of 1:2 of CdO to oleic acid is used. For example, add 1 mmol of CdO and 2 mmol of oleic acid to the flask along with a suitable amount of 1-octadecene (e.g., 20 mL).
-
Degassing: Place the flask under vacuum while stirring to remove air and moisture. After a sufficient period (e.g., 30 minutes), switch to an inert gas atmosphere. Repeat this cycle 2-3 times.
-
Heating: Heat the mixture to a temperature between 200-250 °C under a continuous flow of inert gas. The exact temperature can be optimized based on the desired reaction rate.
-
Reaction: The reddish-brown CdO powder will gradually react with the oleic acid to form a clear, colorless to pale-yellow solution of this compound. This process can take from 30 minutes to a few hours. The reaction is complete when the solution is optically clear.
-
Cooling and Storage: Once the reaction is complete, cool the solution to room temperature. The this compound precursor solution is now ready to be used in nanoparticle synthesis. Store under an inert atmosphere to prevent degradation.
Protocol 2: General Synthesis of Cadmium Selenide (CdSe) Quantum Dots with Varying this compound Concentration
This protocol provides a general method for the synthesis of CdSe quantum dots using the hot-injection technique. The concentration of the this compound precursor can be systematically varied to study its effect on the resulting nanoparticle size.
Materials:
-
This compound precursor solution (from Protocol 1)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP) or another suitable selenium solvent/ligand
-
1-octadecene (ODE)
-
Three-neck round bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles for injection
-
Thermometer
-
Quenching solvent (e.g., toluene or chloroform)
Procedure:
-
Selenium Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve selenium powder in TOP to create a Se-TOP stock solution (e.g., 1 M).
-
Reaction Setup: In a three-neck flask, add a specific amount of the this compound precursor solution and additional ODE to reach the desired total volume and cadmium concentration.
-
Degassing: Degas the this compound/ODE mixture at a moderately elevated temperature (e.g., 120 °C) for about 1 hour to remove volatile impurities and residual water.
-
Heating for Injection: Under an inert atmosphere, heat the cadmium precursor solution to the desired injection temperature, typically between 240-280 °C.
-
Hot Injection: Rapidly inject a specific volume of the Se-TOP precursor solution into the hot cadmium precursor solution with vigorous stirring. The color of the solution will change almost instantaneously, indicating the nucleation of CdSe nanoparticles.
-
Growth: After injection, the temperature will drop. Allow the temperature to recover to a specific growth temperature (e.g., 220-260 °C). The growth time at this temperature will influence the final size of the nanoparticles. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis spectroscopy.
-
Quenching: To stop the growth, cool the reaction mixture rapidly by removing the heating mantle and injecting a room-temperature quenching solvent.
-
Purification: The synthesized nanoparticles are typically purified by precipitation with a non-solvent (e.g., methanol or ethanol) followed by centrifugation. This process is usually repeated 2-3 times. The final purified nanoparticles can be redispersed in a suitable solvent like toluene or hexane.
Varying this compound Concentration:
To study the effect of this compound concentration, a series of experiments can be performed where the molar amount of this compound in the initial reaction flask is varied while keeping the other parameters (injection temperature, selenium precursor amount, total volume, etc.) constant. The resulting nanoparticles from each reaction should be characterized for their size and shape using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: A generalized workflow for the synthesis of cadmium-based nanoparticles.
Mechanism of Ligand-Controlled Anisotropic Growth
Caption: Role of ligand concentration in directing nanoparticle growth morphology.
Application Note and Protocol for the Preparation of a Stable Cadmium Oleate Stock Solution
Introduction
Cadmium oleate is a critical precursor in the synthesis of high-quality cadmium-based quantum dots (QDs) and other nanoparticles.[1][2] It is typically formed through the reaction of a cadmium source, most commonly cadmium oxide (CdO), with oleic acid at elevated temperatures.[1][2][3] The resulting this compound solution serves as a stable and reproducible source of cadmium ions for the controlled nucleation and growth of nanocrystals.[3] However, a known challenge with this compound solutions is their tendency to form supramolecular gels, which can hinder subsequent purification and synthetic steps.[4][5] This protocol provides a detailed methodology for the preparation of a stable this compound stock solution, including measures to ensure its quality and stability for use in nanomaterial synthesis. This procedure is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of the this compound stock solution.
| Parameter | Value | Unit | Notes |
| Cadmium Oxide (CdO) | 13 | mg | High purity (e.g., 99.99%) is recommended. |
| Oleic Acid (OA) | 0.6 | mL | Technical grade (e.g., 90%) is commonly used.[3] |
| 1-Octadecene (ODE) | 10 | mL | A high-boiling point, non-coordinating solvent.[3][6] |
| Degassing Temperature | 100 | °C | To remove water and other volatile impurities.[1] |
| Reaction Temperature | ~225-240 | °C | The temperature at which CdO fully dissolves to form a clear solution.[6][7] |
| Inert Gas | Argon or Nitrogen | - | To prevent oxidation during heating.[7] |
| Storage | Room Temperature | - | In a sealed container, protected from light. |
Experimental Protocol
This protocol details the steps for the synthesis of a stable this compound stock solution.
Materials and Equipment:
-
Cadmium Oxide (CdO) powder
-
Oleic Acid (OA)
-
1-Octadecene (ODE)
-
Three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermocouple or thermometer
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Glass vials for storage
Procedure:
-
Reaction Setup: In a fume hood, combine 13 mg of cadmium oxide, 0.6 mL of oleic acid, and 10 mL of 1-octadecene in a three-neck round-bottom flask equipped with a magnetic stir bar.[6]
-
Degassing: Attach the flask to a Schlenk line. Heat the mixture to 100°C under vacuum while stirring for approximately 30-60 minutes to remove water and other low-boiling point impurities.[1]
-
Inert Atmosphere: Switch the atmosphere in the flask from vacuum to an inert gas (Argon or Nitrogen). Maintain a gentle flow of the inert gas throughout the reaction.[7]
-
Heating and Dissolution: Increase the temperature of the mixture to 225-240°C while stirring.[6][7] Continue heating until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless to pale yellow. This indicates the formation of this compound.[6]
-
Cooling and Storage: Once the solution is clear, turn off the heating and allow the solution to cool to room temperature under the inert atmosphere.
-
Stock Solution: The resulting solution is the this compound stock solution. It can be stored at room temperature in a sealed vial. For long-term storage, flushing the vial with an inert gas before sealing is recommended.
Stability Considerations:
This compound solutions can sometimes form gels upon standing.[4] If gelation occurs, gentle heating and sonication may help to redissolve the gel. To mitigate gelation, the addition of a co-ligand such as oleylamine has been shown to disrupt the noncovalent assembly responsible for gel formation.[4] The stability of the stock solution should be visually inspected before each use.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart of the experimental protocol for synthesizing a this compound stock solution.
References
- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]
- 7. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]
Application Notes and Protocols: Cadmium Oleate in the SILAR Method for Shell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective technique for the deposition of thin films and the growth of core/shell nanostructures. This bottom-up approach allows for precise control over the thickness and composition of the deposited layers at the atomic level. In the context of quantum dot (QD) synthesis, the SILAR method is particularly valuable for the growth of semiconductor shells, such as cadmium sulfide (CdS), onto core nanocrystals, like cadmium selenide (CdSe). This shell passivation is crucial for enhancing the photoluminescence quantum yield (PLQY), improving photostability, and modifying the electronic properties of the quantum dots, which is of significant interest for applications in bio-imaging, sensing, and drug delivery.
Cadmium oleate serves as a key precursor for the cadmium source in the SILAR process for growing CdS shells. The oleate ligand plays a critical role in stabilizing the precursor in organic solvents and influencing the growth kinetics and quality of the resulting shell. These application notes provide detailed protocols for the preparation of this compound and its use in the SILAR method for the growth of CdS shells on CdSe quantum dots, along with quantitative data on the impact of the shell growth on the optical properties of the nanocrystals.
Key Experimental Protocols
Protocol 1: Preparation of this compound Precursor Solution (0.1 M)
This protocol outlines the synthesis of a 0.1 M this compound stock solution, a common precursor for the SILAR process.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-neck flask, combine 1.28 g of CdO, 14.12 g (15.8 mL) of oleic acid, and 84.2 mL of 1-octadecene.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other low-boiling-point impurities.
-
Switch the atmosphere to nitrogen or argon.
-
Increase the temperature to 250-280 °C and stir until the reddish CdO powder completely dissolves, resulting in a clear, colorless solution.
-
Cool the solution to room temperature under an inert atmosphere. This stock solution of 0.1 M this compound is now ready for use in the SILAR process.
Protocol 2: SILAR Growth of CdS Shell on CdSe Quantum Dots
This protocol describes the layer-by-layer growth of a CdS shell on pre-synthesized CdSe quantum dot cores using the SILAR method.
Materials:
-
CdSe quantum dots dispersed in a non-coordinating solvent (e.g., toluene or hexane)
-
0.1 M this compound in ODE (from Protocol 1)
-
0.1 M Sulfur precursor solution (e.g., elemental sulfur dissolved in ODE or trioctylphosphine sulfide)
-
Trioctylphosphine (TOP) - if using elemental sulfur
-
1-octadecene (ODE)
-
Anhydrous methanol and toluene for washing
-
Three-neck flask, heating mantle, temperature controller, Schlenk line, magnetic stirrer
Procedure:
One SILAR Cycle: A single SILAR cycle for the growth of one monolayer (ML) of CdS consists of two half-reactions: the adsorption of the cadmium precursor followed by the reaction with the sulfur precursor.
-
Preparation: In a three-neck flask, disperse a known amount of CdSe core quantum dots in 10-20 mL of ODE. Degas the solution at 100 °C for 30 minutes.
-
First Half-Reaction (Cadmium Layer):
-
Under an inert atmosphere, heat the CdSe core solution to the desired reaction temperature (typically between 220-260 °C).
-
Slowly inject the calculated amount of 0.1 M this compound solution required to form a single monolayer of Cd cations on the surface of the CdSe cores.
-
Allow the mixture to react for a set time, typically 30-60 minutes, to ensure complete adsorption of the cadmium precursor.
-
-
Purification (Optional but Recommended):
-
Cool the reaction mixture to room temperature.
-
Add an excess of anhydrous methanol to precipitate the quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dots in a minimal amount of toluene and repeat the precipitation and centrifugation steps twice to remove unreacted this compound.
-
-
Second Half-Reaction (Sulfur Layer):
-
Re-disperse the purified CdSe/Cd(oleate) quantum dots in fresh ODE in a three-neck flask and degas the solution.
-
Heat the solution to the reaction temperature (e.g., 220-260 °C) under an inert atmosphere.
-
Slowly inject the stoichiometric amount of the 0.1 M sulfur precursor solution required to react with the adsorbed cadmium layer.
-
Allow the reaction to proceed for 30-60 minutes to form a complete CdS monolayer.
-
-
Annealing and Cycle Repetition:
-
After the sulfur precursor injection, the solution is typically annealed at the reaction temperature for a period of time (e.g., 30 minutes) to improve the crystallinity of the shell.
-
To grow additional CdS monolayers, repeat steps 2 through 5 for the desired number of cycles.
-
-
Final Purification: After the final SILAR cycle, perform a thorough purification of the core/shell quantum dots using the methanol/toluene precipitation and centrifugation method described in step 3. Finally, disperse the purified CdSe/CdS core/shell quantum dots in a suitable solvent for characterization and further use.
Quantitative Data
The growth of a CdS shell via the SILAR method significantly impacts the optical and physical properties of the CdSe quantum dots. The following tables summarize typical quantitative data obtained from the literature.
| Number of SILAR Cycles | Approximate Shell Thickness (nm) | Particle Diameter (nm) | Emission Wavelength (nm) |
| 0 (Core only) | 0 | 3.5 | 580 |
| 2 | ~0.7 | 4.2 | 595 |
| 4 | ~1.4 | 4.9 | 610 |
| 6 | ~2.1 | 5.6 | 620 |
| 8 | ~2.8 | 6.3 | 625 |
Note: The shell thickness per cycle can vary depending on the specific reaction conditions.
| Number of CdS Monolayers | Photoluminescence Quantum Yield (PLQY) (%) |
| 0 (Core only) | 10-30 |
| 2 | 40-60 |
| 4 | 60-80 |
| 6 | >80 |
| 8 | >90 |
Visualizations
Experimental Workflow for SILAR Shell Growth
Caption: Workflow for the SILAR-based growth of a CdS shell on CdSe quantum dots.
Logical Relationship of SILAR Steps
Caption: The four fundamental steps of a single SILAR cycle for CdS shell formation.
Flow-based synthesis of quantum dots using cadmium oleate
An advanced continuous-flow synthesis method for producing cadmium selenide (CdSe) quantum dots utilizing cadmium oleate as a precursor is detailed in this application note. This process offers significant advantages over traditional batch synthesis, including enhanced reproducibility, scalability, and precise control over nanoparticle size and properties. The protocols outlined below are intended for researchers, scientists, and professionals in drug development who are interested in the scalable and controlled production of high-quality quantum dots.
Experimental Protocols
Preparation of this compound Precursor
A stock solution of this compound is prepared prior to its use in the flow synthesis system.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
Procedure:
-
In a three-neck flask, combine 3.2 g of CdO with 50 mL of oleic acid.
-
Heat the mixture to 160°C under an Argon atmosphere for 1 hour, or until all the CdO has completely dissolved, forming a clear solution of this compound.[1]
-
Cool the solution to 70°C and degas under a vacuum for 30 minutes.[1]
-
This yields a 0.5 M solution of Cd(oleate)₂ in oleic acid, which can be further diluted with a suitable solvent like 1-octadecene for the flow synthesis protocol.
Flow-Based Synthesis of CdSe Quantum Dots
This protocol is adapted from a continuous-flow synthesis method that allows for tunable sizing and scalable production.[2][3]
Precursor Solutions:
-
Cadmium Precursor Solution: Prepare a solution containing this compound in 1-octadecene.
-
Selenium Precursor Solution: Dissolve selenium dioxide (SeO₂) in 1-octadecene. This method avoids the need for air-sensitive selenium sources, allowing the entire process to be conducted in open air.[2][3]
Experimental Setup:
The continuous-flow system consists of:
-
A high-pressure liquid chromatography (HPLC) pump to introduce the precursor solution.
-
A stainless steel coil reactor (e.g., 1.0 mm inner diameter) placed within a gas chromatograph (GC) oven for precise temperature control.
-
A cooling system (e.g., a simple ice bath) at the reactor outlet to quench the reaction.
-
A collection vial for the synthesized quantum dots.
Synthesis Protocol:
-
Combine the this compound and selenium dioxide precursor solutions into a single solution.
-
Pump the combined precursor solution through the stainless steel coil reactor using the HPLC pump at a defined flow rate.
-
The reactor is heated to a specific temperature (e.g., 240-260°C) to induce the nucleation and growth of the CdSe quantum dots.[2][3]
-
The residence time of the reactants in the heated coil is controlled by the flow rate and the length of the coil.
-
After exiting the heated reactor, the solution is rapidly cooled to stop the growth of the nanocrystals.
-
The resulting CdSe quantum dots are collected.
Purification:
-
The collected quantum dot solution is typically purified by precipitation using a non-solvent like ethanol.
-
The precipitate is then centrifuged and redispersed in a solvent such as hexane or toluene.
Data Presentation
The size and optical properties of the synthesized CdSe quantum dots can be precisely controlled by tuning the reaction temperature and residence time in the flow reactor. The following tables summarize the effect of these parameters on the resulting nanocrystal diameter and photoluminescence quantum yield (PLQY).[2][3]
Table 1: Effect of Reaction Temperature on CdSe Quantum Dot Properties
| Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Mean Diameter (nm) | Quantum Yield (%) |
| 240 | 10 | 0.2 | 4.0 | 28 |
| 250 | 10 | 0.2 | 4.8 | 20 |
| 260 | 10 | 0.2 | 5.5 | 11 |
Table 2: Effect of Residence Time on CdSe Quantum Dot Properties
| Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Mean Diameter (nm) | Quantum Yield (%) |
| 240 | 2 | 1.0 | 3.1 | 25 |
| 240 | 5 | 0.4 | 3.6 | 26 |
| 240 | 10 | 0.2 | 4.0 | 28 |
| 240 | 20 | 0.1 | 4.5 | 22 |
Visualizations
The following diagrams illustrate the key experimental workflow for the flow-based synthesis of quantum dots.
Caption: Experimental workflow for the continuous-flow synthesis of CdSe quantum dots.
This application note provides a comprehensive overview and detailed protocols for the flow-based synthesis of CdSe quantum dots using this compound. The presented method offers a robust and scalable approach for producing high-quality quantum dots with tunable properties, which is of significant interest for various applications in research and industry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Cadmium Oleate-Based Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of nanoparticles using cadmium oleate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch inconsistency in this compound-based nanoparticle synthesis?
A1: Inconsistent results in this compound-based synthesis often stem from variations in precursor quality, reaction conditions, and solvent purity. Key factors include the purity of cadmium oxide and oleic acid, the formation of this compound gel, precise control of temperature and reaction time, and the presence of impurities in solvents.[1][2]
Q2: How does the quality of precursors like cadmium oxide and oleic acid affect the synthesis?
A2: The purity of cadmium oxide (CdO) and oleic acid is critical. Impurities in CdO can alter the reaction kinetics, while the purity of oleic acid can affect its role as a stabilizing ligand, leading to variations in nanoparticle size, shape, and optical properties. It is crucial to use high-purity reagents to ensure reproducibility.
Q3: What is this compound gelation and why is it problematic?
A3: this compound can self-assemble into a supramolecular gel, especially in nonpolar solvents commonly used for synthesis.[3] This gelation can impede the proper mixing of reactants, hinder nanocrystal purification by trapping unreacted precursors, and lead to a final product that is difficult to characterize and use in subsequent steps.[3]
Q4: Can the choice of solvent impact the synthesis outcome?
A4: Yes, the solvent plays a crucial role. High-boiling point coordinating solvents are often used to facilitate the reaction and control the properties of the final product.[4] The solvent's purity is also important, as impurities can interfere with the reaction. Some solvents, like 1-octadecene, can polymerize at high temperatures, introducing impurities that are difficult to remove.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during this compound-based synthesis.
Problem 1: Inconsistent Nanoparticle Size and Broad Size Distribution
Symptoms:
-
Wide variation in nanoparticle size between batches.
-
Broad peaks in UV-Vis absorption spectra.
-
High polydispersity index (PDI) in dynamic light scattering (DLS) measurements.
-
Inconsistent photoluminescence emission wavelengths.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent this compound Precursor Quality | The preparation method of this compound can result in amorphous or lamellar structures, which have different dissolution rates and affect the final nanoparticle size.[2] Solution: Standardize the this compound precursor synthesis protocol. Consider purifying the precursor by precipitation and washing to remove unreacted starting materials and byproducts.[4] |
| Variable Reaction Temperature | Even small fluctuations in the reaction temperature can significantly impact nucleation and growth rates, leading to size variations. Solution: Use a PID controller for precise temperature regulation. Ensure uniform heating of the reaction flask. |
| Inconsistent Reaction Time | The duration of the reaction directly influences the final size of the nanoparticles. Solution: Use a timer to accurately control the reaction time from the moment of precursor injection. |
| Inefficient Mixing | Poor mixing can lead to localized temperature and concentration gradients, resulting in a broad size distribution. Solution: Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocol: Standardized this compound Precursor Synthesis
-
Reactants: Cadmium oxide (CdO) and oleic acid (OA).
-
Solvent: A high-boiling point coordinating solvent (e.g., 1-octadecene).
-
Procedure:
-
Combine CdO and oleic acid in the solvent in a three-neck flask.
-
Degas the mixture under vacuum at a moderately elevated temperature (e.g., 100-120 °C) for 30-60 minutes to remove water and air.[4]
-
Switch to an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to the desired reaction temperature (e.g., 250-300 °C) with vigorous stirring until the solution becomes clear, indicating the formation of this compound.[1]
-
Cool the solution to room temperature under an inert atmosphere for storage.
-
Problem 2: Formation of this compound Gel
Symptoms:
-
The reaction mixture becomes viscous and difficult to stir.
-
The final product is a gel-like substance that is difficult to purify.
-
Inconsistent reaction kinetics and poor reproducibility.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Concentration of this compound | Higher concentrations of this compound are more prone to gelation. Solution: Reduce the concentration of the cadmium precursor in the reaction mixture. |
| Solvent Type | Nonpolar solvents are more likely to promote gelation. Solution: While not always feasible to change the primary solvent, understanding its role is key. Mitigation often involves additives. |
| Absence of Gel-Inhibiting Ligands | The self-assembly of this compound is not sufficiently disrupted. Solution: Introduce additional ligands, such as oleylamine, which can interfere with the noncovalent assembly of this compound and prevent gel formation.[3] |
Experimental Protocol: Mitigating this compound Gelation
-
Additive: Oleylamine.
-
Procedure:
-
During the preparation of the this compound precursor, after the initial degassing step, introduce a specific molar ratio of oleylamine relative to oleic acid.
-
Proceed with the heating step as per the standard protocol. The presence of oleylamine should help maintain the solubility of the this compound.
-
Problem 3: Poor Yield or No Nanoparticle Formation
Symptoms:
-
The reaction solution does not exhibit the expected color change.
-
Low or no absorption/photoluminescence signal from the final product.
-
Low product yield after purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Quality or Degraded Precursors | Impure or old cadmium oxide or oleic acid may have reduced reactivity. Solution: Use freshly purchased, high-purity precursors. Store reagents under appropriate conditions (e.g., oleic acid in a dark, cool place under inert gas). |
| Presence of Water or Oxygen | Water and oxygen can interfere with the reaction and quench the fluorescence of the resulting nanoparticles. Solution: Thoroughly degas all solvents and reactants. Maintain a strict inert atmosphere (argon or nitrogen) throughout the synthesis.[5] |
| Incorrect Reaction Temperature | The temperature may be too low for nucleation to occur. Solution: Verify the accuracy of the temperature probe and controller. Ensure the reaction reaches the required temperature for nucleation. |
Visualizing Workflows and Relationships
To further aid in troubleshooting, the following diagrams illustrate key processes and logical connections in this compound-based synthesis.
Caption: Experimental workflow for this compound-based nanoparticle synthesis.
References
Technical Support Center: The Critical Role of Cadmium Oleate Purity in Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nanoparticle synthesis, with a specific focus on the impact of cadmium oleate precursor purity on the quality of the resulting nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the this compound precursor so critical for nanoparticle synthesis?
The purity of this compound is paramount as it directly influences the nucleation and growth of nanocrystals. Impurities can lead to significant variations in the size, shape, and optical properties of the final nanoparticles, compromising the reproducibility and quality of the synthesis.[1] High-purity precursors are essential for achieving precise control over the nanoparticle's crystal phase and composition.[1]
Q2: What are the common impurities in synthesized this compound and how do they originate?
Common impurities in this compound, often synthesized from cadmium oxide and oleic acid, include:
-
Unreacted Starting Materials: Residual cadmium oxide and excess free oleic acid.[1][2]
-
Water: Water can be introduced from the reactants or atmosphere and its presence, especially at high temperatures, can affect precursor reactivity and nanoparticle nucleation.[1][3]
-
Byproducts: Side reactions can lead to the formation of various unwanted cadmium species.
-
Solvent-Related Impurities: When using solvents like 1-octadecene for the synthesis, polymer byproducts such as poly(1-octadecene) can form, which are difficult to separate from the final nanoparticle product.[4]
Q3: How do specific impurities affect the quality of the synthesized nanoparticles?
Impurities can have several detrimental effects on nanoparticle quality:
-
Size and Shape Distribution: The presence of impurities can alter the kinetics of nucleation and growth, leading to a broader size distribution and lack of control over the nanoparticle shape (e.g., spherical vs. anisotropic).[1] The dissolution rate of the cadmium precursor, which can be affected by its amorphous or lamellar structure, also impacts the final nanoparticle morphology.[5]
-
Optical Properties: For quantum dots, impurities can introduce surface defects that act as trap states for excitons, leading to a decrease in photoluminescence quantum yield (PLQY) and broader emission spectra.[6]
-
Reproducibility: Batch-to-batch variations in impurity levels will lead to poor reproducibility of the nanoparticle synthesis, a critical issue for applications in drug development and electronics.
Q4: How can I synthesize high-purity this compound in the lab?
A common and effective method is the direct reaction of cadmium oxide (CdO) with oleic acid (OA), often in a high-boiling point, non-coordinating solvent like 1-octadecene.[1][7] Key steps to ensure high purity include:
-
Using high-purity starting materials (CdO and OA).[3]
-
Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1][3]
-
Degassing the reaction mixture at elevated temperatures (e.g., 100-120 °C) under vacuum to remove water and other volatile impurities before increasing the temperature for the reaction.[1][3]
-
Ensuring the complete reaction of CdO, which is indicated by the solution turning clear and colorless.[3][7]
Q5: What is a reliable method for purifying crude this compound after synthesis?
Purification is crucial to remove unreacted starting materials and byproducts.[1] A widely used technique is precipitation and washing:
-
Precipitation: After the synthesis, a non-solvent such as methanol or acetone is added to the cooled reaction mixture to precipitate the this compound.[1]
-
Collection: The precipitate is then collected by centrifugation.[1]
-
Washing: The collected solid is washed multiple times with the non-solvent to remove soluble impurities like excess oleic acid.[2]
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.[3]
Q6: Which analytical techniques are recommended for assessing the purity of this compound?
Several techniques can be employed to characterize the purity and structure of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to verify the chemical integrity of the oleate ligand and to detect and quantify residual solvents or free oleic acid.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide insights into the binding mode of the oleate ligands to the cadmium. The difference in the vibrational frequencies of the asymmetric and symmetric COO⁻ stretching modes can suggest the coordination mode (e.g., bidentate).[1] The absence of a peak around 1710 cm⁻¹ indicates the absence of free oleic acid.[8]
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP techniques, such as ICP-AES or ICP-MS, can be used to accurately determine the cadmium concentration.[9][10]
Troubleshooting Guide
| Problem | Possible Cause & Solution |
| Inconsistent Nanoparticle Size and Shape | Cause: Impurities in the this compound precursor are affecting nucleation and growth kinetics. The supramolecular structure (amorphous vs. lamellar) of the precursor can also vary, impacting its dissolution rate.[5] Solution: 1. Purify the this compound: Implement a rigorous purification protocol involving precipitation with a non-solvent (e.g., methanol) and repeated washing steps.[1] 2. Standardize Precursor Synthesis: Strictly control the synthesis parameters for this compound (temperature, reaction time, reactant ratios) to ensure a consistent precursor structure.[1] 3. Characterize the Precursor: Use techniques like NMR and FTIR to verify the purity and consistency of each batch of this compound before use.[1] |
| Low Photoluminescence Quantum Yield (PLQY) | Cause: Surface defects on the nanoparticles are acting as non-radiative recombination centers. These defects can be caused by impurities from the precursor or incomplete ligand coverage. Solution: 1. Use High-Purity Precursors: Ensure the this compound and other precursors are free from impurities that can create surface traps. 2. Optimize Ligand Concentration: An excess of free oleic acid in the cadmium precursor can sometimes be detrimental. Ensure proper stoichiometry or purify the precursor.[2] 3. Post-Synthesis Treatment: Consider a post-synthesis shelling step (e.g., with ZnS for CdSe QDs) to passivate surface defects and improve the PLQY.[6] |
| Batch-to-Batch Irreproducibility | Cause: Variation in the purity and composition of the this compound precursor between different batches. Water content can be a significant, often overlooked, variable.[3] Solution: 1. Implement Quality Control: Establish a strict quality control protocol for your this compound precursor. Characterize each batch using techniques like FTIR or NMR to ensure consistency.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Degas the reaction mixture under vacuum at an elevated temperature (e.g., 100-120 °C) for a sufficient time to remove all water before initiating the high-temperature reaction.[3][11] |
| Formation of Aggregates or Precipitates | Cause: Poor colloidal stability of the nanoparticles, which can be due to insufficient ligand coverage. Impurities might interfere with the binding of oleate ligands to the nanoparticle surface. Solution: 1. Verify Ligand Purity: Ensure the oleic acid used for synthesis is of high purity. 2. Control Reaction Stoichiometry: Ensure an appropriate molar ratio of this compound to the chalcogenide precursor to promote stable ligand capping during growth. The oleic acid acts as a capping agent that prevents aggregation.[7] 3. Post-Synthesis Purification: Perform thorough post-synthesis cleaning of the nanoparticles to remove any side products that might induce aggregation. |
Quantitative Data Summary
Table 1: Common Protocols for this compound Synthesis
| Method | Reactants | Solvent | Key Conditions | Reference |
| Direct Synthesis | Cadmium Oxide (CdO), Oleic Acid (OA) | 1-Octadecene (ODE) | Degas at RT for 10 min, heat to 240 °C under argon until colorless, cool to 100 °C, and dry under vacuum for 1 hr. | [3] |
| Direct Synthesis (Alternative) | Cadmium Oxide (CdO), Oleic Acid (OA) | 1-Octadecene (ODE) | Heat mixture to 225 °C until CdO completely dissolves. | [7] |
| Synthesis from Acetate | Cadmium Acetate Dihydrate (Cd(OAc)₂·2H₂O) | Oleic Acid (OA) | Heat at 200 °C under argon flow for 15 min, then sonicate for 30 min. | [11] |
Table 2: Analytical Techniques for this compound Purity Assessment
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Verifies oleate ligand integrity, quantifies residual free oleic acid and solvents.[1] | Quantitative, provides detailed structural information. | Requires deuterated solvents, may not detect inorganic impurities. |
| FTIR Spectroscopy | Confirms carboxylate formation, identifies binding mode, detects free oleic acid.[1][8] | Fast, simple sample preparation, sensitive to functional groups. | Primarily qualitative, can be difficult to quantify impurities. |
| ICP-AES/MS | Determines precise cadmium concentration.[9][10] | Highly sensitive and accurate for elemental analysis. | Destructive technique, provides no information on the chemical form of cadmium. |
| Atomic Absorption Spectroscopy (AAS) | Measures cadmium concentration.[9][12] | High sensitivity for trace level detection.[12] | Can have interferences from other compounds in the sample matrix.[12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is adapted from established methods for synthesizing a high-purity cadmium precursor for nanoparticle synthesis.[3]
Materials:
-
Cadmium oxide (CdO, >99.99% purity)
-
Oleic acid (OA, 90% technical grade or higher)
-
1-Octadecene (ODE, 90% technical grade)
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle
-
Schlenk line for vacuum and inert gas (Argon)
Procedure:
-
In a 100 mL three-neck flask, combine CdO (e.g., 1 mmol), oleic acid (e.g., 4 mmol), and 15 mL of ODE.
-
Equip the flask with a condenser and a thermocouple, and connect it to a Schlenk line.
-
Degas the mixture with stirring at room temperature for 10-15 minutes.
-
Switch to argon flow and heat the mixture to 240 °C. Maintain this temperature with vigorous stirring until the reddish-brown CdO powder completely dissolves and the solution becomes clear and colorless.[3]
-
Once the solution is clear, stop heating and allow it to cool to 100 °C.
-
Evacuate the flask under vacuum for 1 hour at 100 °C to remove any water formed during the reaction and other volatile impurities.[3]
-
The resulting this compound solution in ODE can be cooled to room temperature under argon and is ready for use as a stock solution for nanoparticle synthesis.
Protocol 2: Purification of Crude this compound
This protocol is for purifying this compound that has been synthesized and may contain excess oleic acid or other impurities.[1][2]
Materials:
-
Crude this compound solution or solid
-
Methanol (reagent grade)
-
Acetone (reagent grade)
-
Centrifuge and centrifuge tubes
-
Vacuum oven or desiccator
Procedure:
-
Cool the crude this compound reaction mixture to room temperature.
-
Add an excess of a non-solvent, such as methanol or acetone (e.g., 3-4 times the volume of the reaction mixture), to precipitate the this compound.[1]
-
Stir the mixture for 10-15 minutes to ensure complete precipitation.
-
Transfer the mixture to centrifuge tubes and centrifuge to pellet the solid this compound.
-
Decant the supernatant, which contains the soluble impurities (e.g., excess oleic acid).
-
Re-disperse the pellet in a small amount of a suitable solvent (e.g., toluene or hexane) and repeat the precipitation and centrifugation steps (steps 2-5) two more times to ensure high purity.[2]
-
After the final wash, dry the purified white solid this compound in a vacuum oven at a mild temperature (e.g., 50-60 °C) until a constant weight is achieved.[3]
Visualizations
Caption: Workflow for synthesis and purification of high-purity this compound.
References
- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resolving the Core and the Surface of CdSe Quantum Dots and Nanoplatelets Using Dynamic Nuclear Polarization Enhanced PASS–PIETA NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bifunctional Metal Oleate as an Alternative Method to Remove Surface Oxide and Passivate Surface Defects of Aminophosphine-Based InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]
- 12. Cadmium Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Minimizing side reactions during cadmium oleate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of cadmium oleate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound involves the direct reaction of cadmium oxide (CdO) with oleic acid (OA) at elevated temperatures.[1] This reaction is typically carried out in a high-boiling point, non-coordinating solvent.[1]
Q2: What is supramolecular gelation and why is it a problem?
A2: Supramolecular gelation is the formation of a metallogel, which is a coordination polymer of this compound. This often occurs in the nonpolar solvents used for purification and storage.[2] This gelation is problematic as it can hinder the effective purification of nanocrystals from unreacted precursors, thereby compromising the quality and characterization of the final product.
Q3: How can I prevent the formation of this compound gel?
A3: The addition of co-ligands, such as oleylamine, can disrupt the noncovalent assembly of this compound complexes and mitigate gel formation. The choice of solvent during purification is also critical; using polar non-solvents like ethanol for precipitation can help avoid gelation, which is more common in nonpolar solvents like toluene and hexane.
Q4: Can this compound decompose during synthesis?
A4: Yes, at elevated temperatures, cadmium carboxylates like this compound can undergo thermal decomposition. This process can liberate carbon dioxide and form highly reactive alkyl cadmium species, which can lead to unintended side reactions.[3]
Q5: Does the purity of oleic acid matter?
A5: While the provided research does not detail specific side reactions from impure oleic acid, using high-purity reagents is crucial for reproducibility in nanoparticle synthesis. Impurities in oleic acid, such as other fatty acids, could potentially form different cadmium carboxylates, leading to a mixture of products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (milky or cloudy solution) | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inefficient stirring. | 1. Ensure the reaction temperature is high enough to facilitate the dissolution of CdO in oleic acid (typically above 200 °C). 2. Increase the reaction time until the solution becomes clear, indicating the complete formation of this compound.[4][5] 3. Ensure vigorous stirring to promote the reaction. |
| Formation of a gel during purification | 1. Use of nonpolar solvents (e.g., toluene, hexane) for precipitation or storage. | 1. Use a polar non-solvent, such as ethanol, to precipitate the this compound. 2. If gelation occurs, try adding a co-ligand like oleylamine to break up the gel structure. |
| Poor reproducibility of results | 1. Presence of water in the reaction mixture. 2. Inconsistent purity of reagents (CdO, oleic acid, solvent). 3. Variations in the stoichiometry of reactants. | 1. Thoroughly dry all glassware and use anhydrous solvents. Degas the oleic acid and solvent mixture under vacuum to remove residual water.[6] 2. Use high-purity reagents from a reliable source for all syntheses. 3. Precisely measure the amounts of CdO and oleic acid to maintain a consistent stoichiometric ratio. An excess of oleic acid is often used to ensure complete reaction of the CdO. |
| Darkening or charring of the reaction mixture | 1. Excessive reaction temperature. 2. Prolonged reaction time at high temperatures. | 1. Carefully control the reaction temperature and avoid overheating. 2. Monitor the reaction closely and stop the heating once the solution becomes clear to prevent thermal degradation of the oleic acid or this compound. |
| Formation of a white precipitate upon cooling | 1. Precipitation of unreacted starting materials or side products. 2. The solvent used has a low boiling point and evaporates during the reaction. | 1. Ensure the reaction goes to completion by maintaining the appropriate temperature and time. 2. Use a high-boiling point solvent and a reflux condenser to prevent solvent loss. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is adapted from methods used for the preparation of cadmium precursors for quantum dot synthesis.[4][5]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Three-neck round bottom flask
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser
-
Schlenk line for vacuum and inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-neck round bottom flask, combine CdO, oleic acid, and 1-octadecene. A typical molar ratio is 1:4:20 (CdO:OA:ODE), but this may be varied depending on the desired concentration.
-
Equip the flask with a magnetic stir bar, a thermometer, and a condenser connected to a Schlenk line.
-
Degas the mixture under vacuum at a moderately elevated temperature (e.g., 100-120 °C) for 30-60 minutes to remove water and air.
-
Switch to an inert atmosphere (Ar or N2).
-
Heat the mixture to the reaction temperature (typically 250-300 °C) with vigorous stirring.
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Maintain the temperature until the solution turns clear and colorless or pale yellow, indicating the complete reaction of CdO to form this compound.
-
Cool the solution to room temperature under an inert atmosphere. The resulting this compound solution is ready for use as a precursor in nanoparticle synthesis.
Protocol 2: Synthesis of this compound with Subsequent Purification
Materials:
-
Same as Protocol 1
-
Ethanol (anhydrous)
-
Centrifuge and centrifuge tubes
-
Hexane (anhydrous)
Procedure:
-
Follow steps 1-7 from Protocol 1.
-
To the cooled this compound solution, add an excess of anhydrous ethanol to precipitate the this compound.
-
Centrifuge the mixture to pellet the this compound precipitate.
-
Decant the supernatant.
-
Wash the precipitate by re-dispersing it in a small amount of hexane and then re-precipitating with ethanol.
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Repeat the centrifugation and washing steps 2-3 times to remove excess oleic acid and solvent.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side reactions in this compound synthesis.
References
- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 2. Publication: Supramolecular Gelation of this compound in the Synthesis of Nanocrystals for Applications in Photonics and Optoelectronics [sciprofiles.com]
- 3. Uncovering active precursors in colloidal quantum dot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 5. Bifunctional Metal Oleate as an Alternative Method to Remove Surface Oxide and Passivate Surface Defects of Aminophosphine-Based InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Cadmium Oleate Precursor Reactivity Control
Welcome to the technical support center for controlling the reactivity of cadmium oleate precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during nanomaterial synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of oleic acid in the synthesis of nanoparticles using this compound?
A1: Oleic acid serves multiple crucial functions. Primarily, it acts as a ligand that binds to the surface of the growing nanoparticles, preventing them from aggregating and controlling their size and shape.[1] It also reacts with cadmium sources like cadmium oxide (CdO) at elevated temperatures to form the this compound precursor in situ.[1][2] The concentration and binding dynamics of oleic acid are critical in modulating the reactivity of the cadmium precursor and influencing the nucleation and growth kinetics of the nanocrystals.[3][4]
Q2: How does the purity of the this compound precursor affect the experimental outcome?
A2: The purity of the this compound precursor is paramount for reproducible and high-quality nanoparticle synthesis. Impurities, such as unreacted starting materials or byproducts, can significantly alter the nucleation and growth kinetics, leading to poor size distribution, undesirable shapes, and batch-to-batch inconsistency.[5] It is often necessary to purify the precursor, for example, by precipitation and washing, to remove these impurities.[5][6]
Q3: Can the structure of the this compound precursor itself influence the synthesis?
A3: Yes, the supramolecular structure of the this compound can impact the synthesis. This compound can exist in different structures, such as amorphous and lamellar forms.[7] These structures can have different dissolution rates in the reaction solvent, which in turn affects the availability of cadmium ions and influences the growth of nanoparticles. For instance, a faster-dissolving lamellar structure may lead to thinner nanoplatelets compared to a slower-dissolving amorphous structure.[7]
Q4: What is "precursor gelation" and how can it be prevented?
A4: this compound can form a supramolecular coordination gel, or metallogel, in common solvents, which can hinder the purification of the final nanocrystals.[8] This gelation can result in a product that is difficult to characterize and use in subsequent reactions. The addition of a co-ligand, such as oleylamine, can help mitigate gelation by disrupting the noncovalent assembly of the this compound complexes.[8]
Q5: How critical is the reaction temperature in controlling the synthesis?
A5: Reaction temperature is a key parameter that dictates the reactivity of the precursors and the subsequent growth of nanoparticles.[9][10] Higher temperatures generally increase the rate of precursor decomposition and monomer formation, leading to faster nucleation and growth.[1][11] The choice of temperature can be used to control the final size of the nanoparticles; for a given reaction time, higher temperatures typically result in larger nanoparticles.[10]
Troubleshooting Guide
Problem 1: The reaction is too fast and uncontrollable, leading to a broad size distribution of nanoparticles.
-
Potential Cause: The reaction temperature may be too high, or the this compound precursor is too reactive.
-
Solution:
-
Lower the Injection Temperature: Gradually decrease the temperature at which the selenium or sulfur precursor is injected. A lower temperature will slow down the initial nucleation burst, allowing for more controlled growth.[12]
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Use a More Stable Cadmium Precursor: If preparing this compound in situ, ensure the complete reaction of the cadmium source (e.g., CdO) with oleic acid.[1] Alternatively, using a pre-synthesized and purified this compound precursor can offer better control.[5]
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Increase Ligand Concentration: Increasing the concentration of oleic acid or introducing a co-ligand can help to better stabilize the growing nanoparticles and slow down their growth rate, leading to a narrower size distribution.
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Problem 2: I am observing significant batch-to-batch inconsistency in my synthesis.
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Potential Cause: This issue often stems from variations in precursor quality, subtle changes in experimental setup, or moisture contamination.
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Solution:
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Standardize Precursor Preparation: Prepare a large, single batch of the this compound precursor and characterize it thoroughly before use in multiple synthesis reactions. This minimizes variability originating from the precursor itself.[13]
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Ensure an Inert Atmosphere: The synthesis is sensitive to oxygen and water. Ensure the reaction is carried out under a consistent flow of an inert gas like argon or nitrogen. Degassing the solvents and precursors before the reaction is also critical.[6][14]
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Precise Temperature Control: Use a calibrated temperature controller and ensure the thermocouple is placed consistently in the reaction flask for accurate temperature monitoring.
-
Problem 3: The this compound precursor is precipitating out of the solution before the reaction.
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Potential Cause: The precursor may not be fully dissolved, or the solvent may not be suitable. This can also be related to the formation of this compound gels.[8]
-
Solution:
-
Ensure Complete Dissolution: When preparing this compound from CdO and oleic acid, ensure the solution becomes clear, indicating the complete formation of this compound.[1][2]
-
Solvent and Ligand Adjustment: Ensure the solvent (e.g., 1-octadecene) is of high purity and is properly degassed. If precipitation or gelation persists, the addition of a co-solvent or a different ligand like oleylamine might be necessary to improve solubility.[8]
-
Data Presentation
Table 1: Effect of Synthesis Parameters on Nanoparticle Characteristics
| Parameter | Variation | Effect on Nanoparticle Size | Effect on Size Distribution |
| Temperature | Increasing | Increase | May broaden if too high |
| Oleic Acid Conc. | Increasing | Decrease | Narrower |
| Precursor Purity | Increasing | More consistent | Narrower |
| Reaction Time | Increasing | Increase | May broaden over long periods |
Experimental Protocols
Detailed Protocol for the Synthesis of CdSe Quantum Dots
This protocol is a common "hot-injection" method for synthesizing CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Preparation of this compound Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.013 g), oleic acid (e.g., 0.6 mL), and 1-octadecene (e.g., 10 mL).[1][11]
-
Heat the mixture under an inert atmosphere (e.g., Argon) to around 225°C until the reddish CdO powder completely dissolves and the solution becomes clear and colorless. This indicates the formation of this compound.[1][11]
-
Allow the solution to cool to the desired injection temperature (e.g., 165°C).[12]
-
-
Preparation of Selenium Precursor:
-
Hot-Injection and Growth:
-
Once the this compound solution is stable at the injection temperature, rapidly inject the selenium precursor solution into the flask with vigorous stirring.[1][11]
-
The color of the solution will change rapidly, indicating the nucleation and growth of CdSe quantum dots.
-
Aliquots can be taken at different time intervals to monitor the growth of the quantum dots. The reaction in each aliquot is quenched by cooling it to room temperature.[1] The size of the quantum dots increases with longer reaction times.
-
Visualizations
Caption: Workflow for the hot-injection synthesis of CdSe quantum dots.
Caption: Key parameters influencing this compound precursor reactivity and nanoparticle properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of cadmium selenide quantum dots for fabrication of hybrid l" by Michael McCreary 1991- [ir.library.louisville.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of heat and cadmium exposure on stress-related responses in the liver of female zebrafish: Heat increases cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affimer - Wikipedia [en.wikipedia.org]
- 14. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]
Influence of oleic acid to cadmium ratio on nanoparticle morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleic acid in the synthesis of cadmium-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the role of oleic acid in the synthesis of cadmium-based nanoparticles?
A1: Oleic acid serves as a versatile capping agent and solvent in the synthesis of cadmium-based nanoparticles.[1][2] Its primary functions include:
-
Stabilization: It binds to the surface of the nanoparticles, preventing their aggregation and ensuring colloidal stability.[1]
-
Size and Shape Control: The concentration of oleic acid relative to the cadmium precursor can be tuned to control the size and shape of the resulting nanoparticles.[3][4]
-
Precursor Formation: Oleic acid reacts with cadmium oxide at elevated temperatures to form cadmium oleate, a common precursor for quantum dot synthesis.[5]
Q2: How does the oleic acid to cadmium ratio influence nanoparticle morphology?
A2: The molar ratio of oleic acid to the cadmium precursor is a critical parameter that influences both the size and shape of the synthesized nanoparticles. Generally, a higher concentration of oleic acid can lead to smaller nanoparticles by passivating the nanoparticle surface and limiting growth. The interplay between oleic acid and other surfactants, like oleylamine, can also direct the formation of different shapes, such as spheres, rods, or more complex structures.[3][4]
Q3: What are the key stages in a typical hot-injection synthesis of cadmium-based nanoparticles using oleic acid?
A3: A typical hot-injection synthesis involves three main stages:
-
Precursor Preparation: This involves the formation of a stable cadmium precursor, often this compound, by reacting a cadmium salt with oleic acid. A separate precursor for the chalcogenide (e.g., selenium or sulfur) is also prepared.
-
Nucleation: The chalcogenide precursor is rapidly injected into a hot solution containing the cadmium precursor. This sudden increase in monomer concentration leads to a burst of nucleation, forming small nanoparticle seeds.[6]
-
Growth: Following nucleation, the existing nuclei grow by consuming the remaining monomers in the solution. The growth phase is where the final size and shape of the nanoparticles are determined, influenced by factors like temperature, time, and the concentration of capping agents like oleic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cadmium-based nanoparticles with oleic acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Wide size distribution or polydispersity of nanoparticles | 1. Incomplete mixing of precursors during injection. 2. Temperature fluctuations during nucleation or growth. 3. Insufficient oleic acid to stabilize newly formed nuclei. | 1. Ensure rapid and vigorous stirring upon injection of the chalcogenide precursor. 2. Use a temperature controller to maintain a stable reaction temperature. 3. Increase the concentration of oleic acid in the reaction mixture. |
| Formation of aggregates or precipitates | 1. Insufficient capping agent (oleic acid) to passivate the nanoparticle surface. 2. Reaction temperature is too high, leading to uncontrolled growth and fusion. 3. Inefficient purification process, leaving behind unreacted precursors. | 1. Increase the molar ratio of oleic acid to the cadmium precursor. 2. Optimize the reaction temperature; lower temperatures can sometimes reduce aggregation. 3. Ensure thorough washing and centrifugation steps during purification to remove excess reactants. |
| Unexpected nanoparticle shape (e.g., rods instead of spheres) | 1. The ratio of oleic acid to other surfactants (e.g., oleylamine) is not optimal for isotropic growth. 2. The reaction temperature favors anisotropic growth on specific crystal facets. | 1. Systematically vary the ratio of oleic acid to other co-surfactants to find the optimal conditions for the desired shape.[3][4] 2. Adjust the reaction temperature to influence the growth kinetics. |
| Low or no photoluminescence (for quantum dots) | 1. Surface defects on the nanoparticles acting as non-radiative recombination centers. 2. Incomplete reaction or presence of impurities. 3. Oxidation of the nanoparticle surface. | 1. Anneal the nanoparticles at a moderate temperature after synthesis to improve crystallinity and passivate surface defects. 2. Ensure high-purity precursors and solvents are used. 3. Handle and store the nanoparticles under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in reproducing results | 1. Variations in precursor quality or purity. 2. Inconsistent heating rates or injection speeds. 3. The structure of the this compound precursor can vary depending on its preparation method, affecting its dissolution rate.[7] | 1. Use precursors from the same batch for a series of experiments. 2. Standardize the experimental setup and procedures, including heating profiles and injection techniques. 3. Carefully control the preparation of the this compound precursor to ensure consistency. |
Data Presentation
The following tables summarize the influence of the oleic acid to cadmium ratio on the morphology of cadmium-based nanoparticles based on available literature.
Table 1: Influence of Oleic Acid/Oleylamine to Cadmium Ratio on CdO Nanocrystal Morphology
| Molar Ratio (Oleic Acid:Oleylamine:Cd) | Temperature (°C) | Resulting Morphology | Average Size (nm) |
| 9:1:3 | 300 | Octahedral | 15 |
| 1:1:3 | 300 | Spherical | 8 |
| 1:9:3 | 300 | Short Rods | 5 x 10 |
Data adapted from literature on the synthesis of CdO nanocrystals by thermal decomposition of cadmium(II) acetylacetonate.[4]
Table 2: Influence of Cd:S Molar Ratio on CdS Nanoparticle Size
| Molar Ratio (Cd:S) | Resulting Morphology | Average Size (nm) |
| 1:1 | Spherical | 11.5 |
| 1:1.5 | Spherical | - |
| 1:2 | Spherical | - |
| 1.5:1 | Spherical | - |
| 2:1 | Spherical | - |
Note: While this table focuses on the Cd:S ratio, it highlights how precursor ratios, in general, are a critical factor in controlling nanoparticle size.[8]
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Capped CdS Quantum Dots
This protocol describes a general method for the synthesis of CdS quantum dots using oleic acid as a capping agent.
Materials:
-
Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Sulfur powder (S)
-
Oleic acid (OA)
-
1-Octadecene (ODE) (solvent)
-
Methanol (for purification)
-
Toluene or Chloroform (for redispersion)
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, dissolve a specific molar amount of cadmium acetate dihydrate in a defined volume of oleic acid and 1-octadecene.
-
Heat the mixture to 150°C under a nitrogen atmosphere with vigorous stirring until a clear solution is formed, indicating the formation of the this compound complex.
-
-
Sulfur Precursor Preparation:
-
In a separate vial, dissolve a specific molar amount of sulfur powder in 1-octadecene by heating and stirring.
-
-
Hot-Injection and Growth:
-
Increase the temperature of the cadmium precursor solution to the desired injection temperature (e.g., 240°C).
-
Rapidly inject the sulfur precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
The reaction mixture will change color, indicating the formation of CdS nanoparticles.
-
Allow the reaction to proceed for a specific time to achieve the desired nanoparticle size.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the CdS nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the nanoparticle pellet in a nonpolar solvent like toluene or chloroform.
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess oleic acid.
-
-
Storage:
-
Store the purified CdS nanoparticles dispersed in a nonpolar solvent in a sealed vial under an inert atmosphere.
-
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Experimental workflow for the hot-injection synthesis of cadmium-based nanoparticles.
Logical Relationship of Synthesis Parameters to Nanoparticle Morphology
Caption: Key parameters influencing the morphology of nanoparticles during synthesis.
References
- 1. Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Structural Properties of Oleic Acid-Capped CdSe/ZnS Quantum Dots in the Detection of Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magic-sized CdSe nanoclusters: a review on synthesis, properties and white light potential - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00921K [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Post-Synthesis Purification of Nanocrystals from Excess Cadmium Oleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of excess cadmium oleate from nanocrystal preparations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my nanocrystal synthesis?
A1: Excess this compound can be detrimental to the properties and applications of nanocrystals. It can act as an impurity that passivates the nanocrystal surface, influencing its optical and electronic properties.[1] Furthermore, the presence of excess this compound can lead to the formation of a supramolecular coordination gel, or metallogel, especially in solvents commonly used to disperse oleate-capped quantum dots (QDs).[2] This gelation can severely impede characterization and further processing of the nanocrystals.[2] For applications in biological systems, the presence of excess cadmium, a known toxicant, is a significant concern.[3]
Q2: What are the common methods for removing excess this compound?
A2: The most common methods for purifying nanocrystals from excess reactants, including this compound, are based on differences in polarity, size, and electrophoretic mobility between the nanocrystals and the impurities.[4] These methods include:
-
Precipitation and Redispersion: This is a widely used technique that involves adding a polar "antisolvent" (e.g., ethanol, acetone) to a nonpolar dispersion of nanocrystals (e.g., in toluene or hexane) to induce precipitation of the nanocrystals while the more soluble impurities, like excess this compound, remain in the supernatant.[5]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques separate molecules based on their size. Nanocrystals, being larger, will elute first, while smaller molecules like excess this compound are retained longer in the column.[1]
-
Ligand Exchange: This method involves introducing a new ligand that can displace the oleate ligands from the nanocrystal surface.[6][7] While the primary goal is often to change the surface functionality, it can also serve as a purification step.
-
Diafiltration/Ultrafiltration: These membrane-based techniques separate nanocrystals from smaller impurities by applying pressure to force the solvent and small molecules through a membrane with a specific molecular weight cutoff, retaining the larger nanocrystals.[4]
Q3: How can I confirm that the excess this compound has been successfully removed?
A3: Several analytical techniques can be employed to verify the removal of excess this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to quantify both free and surface-bound ligands.[6][7] The disappearance of sharp peaks corresponding to free oleic acid or this compound and the presence of broadened peaks characteristic of bound ligands indicate successful purification.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide insights into the binding modes of the oleate ligands to the nanocrystal surface.[1] Changes in the vibrational frequencies of the carboxylate group (COO⁻) can indicate the removal of unbound species.[9]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (ligands) on the surface of the nanocrystals by measuring the weight loss as a function of temperature. A decrease in the organic mass fraction after washing suggests the removal of excess ligands.[10]
Troubleshooting Guides
Problem 1: My nanocrystal solution turned into a gel during purification.
Cause: This is likely due to the supramolecular gelation of this compound.[2] this compound can self-assemble into a metallogel in common nonpolar solvents like toluene, especially at high concentrations.[2]
Solution:
-
Dilution: Diluting the reaction mixture before purification can sometimes prevent gelation by lowering the concentration of this compound.
-
Addition of a Co-ligand: Adding a coordinating ligand like oleylamine can disrupt the noncovalent assembly of this compound and prevent gel formation.[2]
-
Solvent Selection: The choice of solvent and antisolvent is critical. Experiment with different solvent/antisolvent pairs to find a system where the nanocrystals precipitate effectively while the this compound remains in solution. For instance, using a mixture of ethanol and isopropanol as the antisolvent has been reported for precipitation.[5]
Problem 2: After washing, my nanocrystals have poor colloidal stability and aggregate.
Cause: Aggressive washing can strip too many of the passivating oleate ligands from the nanocrystal surface, leading to irreversible aggregation. The removal of L-type ligands (like TOPO, if used) happens in the early washing steps, while the removal of X-type ligands (like oleate) can stall, but excessive washing can still be detrimental.[10]
Solution:
-
Optimize the Number of Washing Steps: Perform a systematic study to determine the minimum number of washing cycles required to remove excess precursors without compromising colloidal stability. Monitor the optical properties (e.g., photoluminescence quantum yield) after each wash.
-
Gentle Precipitation: Use a minimal amount of antisolvent to induce precipitation slowly. Rapid addition of a large volume of antisolvent can cause the nanocrystals to crash out of solution and aggregate.
-
Ligand Addition: After the final wash, you can add back a small amount of a stabilizing ligand (e.g., oleic acid) to the purified nanocrystal dispersion to improve stability.
Problem 3: The photoluminescence quantum yield (PLQY) of my nanocrystals decreased significantly after purification.
Cause: The removal of surface-bound this compound complexes can lead to a decrease in the PLQY.[11] These complexes can passivate surface trap states, and their removal can expose these defects, leading to non-radiative recombination pathways. The removal of up to 90% of surface-bound Cd(O₂CR)₂ from CdSe and CdS nanocrystals has been shown to decrease the PLQY from 10-20% to less than 1%.[11]
Solution:
-
Controlled Ligand Removal: The goal is to remove excess, unbound this compound, not the tightly bound passivating ligands. Milder purification methods like size-exclusion chromatography might be preferable to multiple aggressive precipitation steps.
-
Post-Purification Surface Treatment: After purification, a surface treatment step can be employed to repassivate the nanocrystal surface. This could involve annealing or the addition of a shell material (e.g., ZnS).[3]
-
Rebinding of Metal Carboxylates: The decrease in PLQY can be partially reversed by the rebinding of metal carboxylates at room temperature and fully reversed at elevated temperatures.[11]
Experimental Protocols
Protocol 1: Standard Precipitation and Redispersion
-
Initial Dispersion: Disperse the as-synthesized nanocrystal solution in a good nonpolar solvent like toluene or hexane.
-
Antisolvent Addition: Add a polar antisolvent, such as ethanol or acetone, dropwise to the nanocrystal dispersion while stirring until the solution becomes turbid, indicating the onset of precipitation. A common volume ratio is 1:1.25 of the nanocrystal suspension to the antisolvent mixture.[5]
-
Centrifugation: Centrifuge the mixture at a moderate speed (e.g., 5000 rpm) for a sufficient time (e.g., 5-10 minutes) to pellet the nanocrystals.[5]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the excess this compound and other soluble impurities.
-
Redispersion: Redisperse the nanocrystal pellet in a minimal amount of the nonpolar solvent.
-
Repeat: Repeat steps 2-5 for a total of 2-3 washing cycles.[5] After the final wash, disperse the purified nanocrystals in the desired solvent for storage or further use.
Protocol 2: Size-Exclusion Chromatography (SEC)
-
Column Preparation: Pack a chromatography column with a suitable stationary phase (e.g., Bio-Beads S-X1) and equilibrate it with the desired mobile phase (e.g., toluene).
-
Sample Loading: Load the concentrated, as-synthesized nanocrystal solution onto the top of the column.
-
Elution: Elute the sample with the mobile phase. The larger nanocrystals will travel through the column faster and elute first.
-
Fraction Collection: Collect fractions as they elute from the column. The colored fractions containing the nanocrystals will be visibly distinct from the later fractions containing the smaller, colorless impurities like this compound.
-
Analysis: Analyze the collected fractions using UV-Vis absorption spectroscopy to confirm the presence of nanocrystals. Pool the desired fractions.
Quantitative Data
Table 1: Effect of Washing Steps on Organic Mass Fraction of CdSe QDs
| Number of Washing Steps | Organic Mass Fraction (%) |
| 1 | ~30 |
| 2 | ~20 |
| 3 | ~15 |
| 4 | ~13 |
Data is generalized from trends described in the literature.[10]
Table 2: Impact of this compound Removal on Photoluminescence Quantum Yield (PLQY) of CdSe Nanocrystals
| Sample | Cd/Se Ratio | PLQY (%) |
| As-synthesized | 1.1 ± 0.06 | 10 |
| After Cd(O₂CR)₂ Removal | 1.0 ± 0.05 | <1 |
| After Rebinding of M(O₂CR)₂ (Room Temp) | - | 6 |
| After Rebinding of M(O₂CR)₂ (Elevated Temp) | - | 10 |
Data adapted from a study on the removal of surface-bound metal carboxylates.[11]
Visualizations
Caption: Workflow for Nanocrystal Purification by Precipitation/Redispersion.
References
- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification technologies for colloidal nanocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterizing and Mitigating Impurities in Cadmium Oleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cadmium oleate, particularly in the synthesis of nanomaterials like quantum dots.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most prevalent impurities in this compound, especially when used as a precursor for nanoparticle synthesis, include:
-
Excess Oleic Acid: Often remains unreacted from the synthesis. The purity of the initial oleic acid is a critical factor, with commercial sources sometimes containing significant impurities that affect reproducibility.[1][2][3]
-
Water: Can be introduced from reagents or the reaction environment.
-
Unreacted Cadmium Precursors: Such as cadmium oxide (CdO), which may not fully react during the formation of this compound.[2]
-
Reaction Byproducts: Depending on the synthesis route, various side products can be generated.[4]
-
Supramolecular Gels: this compound can form a metallogel, which is not a chemical impurity in the traditional sense but can severely hinder purification and subsequent reactions.[2][5]
Q2: How do these impurities affect my experiments, particularly quantum dot (QD) synthesis?
A2: Impurities in this compound can have several detrimental effects on nanoparticle synthesis:
-
Poor Reproducibility: Variations in the purity of oleic acid and the amount of excess reactants can lead to inconsistent experimental outcomes.[1]
-
Altered Nanocrystal Properties: The presence of impurities can influence the size, shape, and optical properties of the resulting quantum dots, including their photoluminescence.[6][7]
-
Hindered Purification: The formation of this compound gels can make it difficult to isolate and purify the desired nanocrystals.[5]
-
Modified Surface Chemistry: Excess ligands or byproducts can alter the surface chemistry of the nanocrystals, affecting their stability and performance in downstream applications.[6]
Q3: What are the recommended techniques for characterizing the purity of my this compound?
A3: Several analytical techniques are effective for identifying and quantifying impurities in this compound:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of this compound by identifying the vibrational modes of the carboxylate group (COO⁻) coordinated to the cadmium ion. It can also help detect the presence of free oleic acid.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing the surface of nanoparticles and quantifying the amount of bound versus free oleic acid.[3][6][8]
-
Mass Spectrometry (MS): Can be employed to identify unknown reaction byproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in quantum dot synthesis. | Impurities in the commercial oleic acid used to synthesize this compound. | Purify the oleic acid via recrystallization before use.[1] |
| Characterize each batch of synthesized this compound for purity. | ||
| Formation of a gel-like substance during product purification. | Supramolecular gelation of excess this compound.[5] | Add a co-ligand like oleylamine to disrupt the gel formation.[5] |
| Optimize the stoichiometry of the reaction to minimize excess this compound. | ||
| Poor photoluminescence of synthesized quantum dots. | Surface defects on the nanocrystals caused by impurities or incomplete ligand coverage.[6][7] | Purify the this compound precursor to remove excess reactants. |
| Consider post-synthetic surface treatments to passivate defects. | ||
| Difficulty in removing excess oleic acid. | Strong binding of oleic acid to the nanocrystal surface or inefficient purification methods. | Employ purification techniques like solid-phase extraction (SPE) or repeated precipitation/washing cycles.[2][4] |
| Use a combination of a nonpolar solvent to dissolve the nanocrystals and a polar solvent to precipitate them, leaving excess oleic acid in the supernatant.[9] |
Experimental Protocols
Protocol 1: Purification of Oleic Acid by Recrystallization
This protocol is crucial for improving the reproducibility of syntheses involving this compound.[1]
Materials:
-
Commercial oleic acid (e.g., 90% purity)
-
Acetonitrile
-
Dry ice/acetone bath
-
Round bottom flask
-
Vacuum pump
Procedure:
-
Dissolve the oleic acid in acetonitrile. The ratio will depend on the scale of your purification.
-
Cool the solution in a dry ice/acetone bath (approximately -30°C) to induce recrystallization of the purified oleic acid. Impurities will remain in the acetonitrile.
-
Separate the recrystallized oleic acid from the cold acetonitrile solution.
-
Repeat the recrystallization process at least two more times for higher purity.
-
After the final recrystallization, warm the purified oleic acid to room temperature and transfer it to a round bottom flask.
-
Apply a vacuum to the flask to remove any residual acetonitrile.
-
Store the purified oleic acid at -80°C to prevent degradation.
Protocol 2: Characterization of this compound by FT-IR Spectroscopy
This protocol helps confirm the successful synthesis of this compound.[2]
Procedure:
-
Prepare a sample of your synthesized this compound. This can be a small amount of the solid or a concentrated solution.
-
Acquire an FT-IR spectrum of the sample.
-
Analyze the spectrum for the characteristic vibrational modes of the carboxylate group (COO⁻). The coordination of the oleate to cadmium will cause a shift in the asymmetric and symmetric stretching frequencies of the C=O and C-O bonds compared to free oleic acid.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Free Oleic Acid (C=O stretch) | ~1710 |
| This compound (asymmetric COO⁻ stretch) | ~1540 |
| This compound (symmetric COO⁻ stretch) | ~1440 |
Visualizing Workflows and Relationships
Caption: Workflow for the synthesis, characterization, and purification of this compound.
Caption: Troubleshooting logic for issues arising from this compound impurities.
References
- 1. youtube.com [youtube.com]
- 2. This compound | 10468-30-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Composition and Permeability of Oleate Adlayers of CdS Quantum Dots upon Dilution to Photoluminescence-Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Perovskite Quantum Dots Using the Drop Casting of a Polar Solvent for Memory Devices with Improved Performance and Stability [e-asct.org]
Validation & Comparative
A Comparative Guide to Cadmium Oleate and Cadmium Stearate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of precursors is a critical parameter in the synthesis of semiconductor nanoparticles, profoundly influencing their resulting size, shape, monodispersity, and quantum efficiency. Among the various cadmium precursors utilized, cadmium oleate and cadmium stearate are two of the most common long-chain carboxylates employed in the synthesis of high-quality quantum dots (QDs) and other nanoparticles. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Cadmium Stearate
The choice between this compound and cadmium stearate can significantly impact the nucleation and growth kinetics of nanoparticles. The primary difference lies in the nature of their fatty acid chains: oleic acid is unsaturated with a double bond, while stearic acid is saturated. This structural difference influences their reactivity, complexation with cadmium, and interaction with the solvent and other ligands at high temperatures.
Key Performance Metrics:
| Parameter | This compound | Cadmium Stearate | Key Observations & Citations |
| Nanoparticle Type | Primarily used for CdSe, CdS, and CdTe nanoparticles. | Commonly used for CdSe and CdTe nanoparticles. | Both are versatile precursors for various cadmium-based nanoparticles. |
| Typical Size Range | Can produce CdSe nanoparticles in the range of 1.5 to 20 nm.[1] | Can yield CdSe nanoparticles from 2.0 to 8.6 nm and CdTe nanoparticles of ~4 nm.[2][3] | Both precursors allow for size-tunable synthesis. |
| Size Distribution | Capable of producing highly monodisperse nanoparticles. | Can produce highly monodisperse nanoparticles.[2] | The monodispersity is highly dependent on the precise control of reaction parameters for both precursors. |
| Shape Control | The structure of the this compound precursor (amorphous vs. lamellar) can influence the resulting shape (e.g., thickness of nanoplatelets).[4][5] | Can produce regular spherical morphology for CdTe QDs.[2] | This compound's structural variability may offer an additional parameter for shape control. |
| Optical Properties | In a comparative study of ligands for CdTe nanoplatelets, oleic acid resulted in a blueshift and higher intensity photoluminescence compared to stearic acid. | In the same study, stearic acid as a ligand led to a redshift and lower photoluminescence intensity compared to oleic acid. | The ligand's electronic properties and binding affinity can influence the nanoparticle's surface passivation and thus its optical properties. |
| Precursor Reactivity | The dissolution rate, which impacts nucleation, is dependent on the precursor's supramolecular structure (amorphous or lamellar).[4][5] | Generally exhibits good reactivity for the synthesis of high-quality nanoparticles.[3] | The in-situ preparation and resulting structure of this compound can be a critical, albeit complex, parameter. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of cadmium-based nanoparticles using the hot-injection method with either this compound (formed in-situ) or cadmium stearate as the cadmium precursor.
Protocol 1: Synthesis of CdSe Quantum Dots using this compound
This protocol is based on the in-situ formation of this compound from cadmium oxide and oleic acid.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Argon or Nitrogen gas (inert atmosphere)
-
Solvents for washing (e.g., methanol, acetone)
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine cadmium oxide, oleic acid, and 1-octadecene.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to a temperature sufficient to dissolve the CdO, forming a clear solution of this compound.[6][7]
-
After complete dissolution, raise the temperature to the desired injection temperature (e.g., 225-280°C).[6][7]
-
-
Preparation of Selenium Precursor Solution:
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine.[6]
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanoparticles.
-
The growth of the nanoparticles can be controlled by the reaction time and temperature. Aliquots can be taken at different time intervals to obtain nanoparticles of varying sizes.[6]
-
-
Quenching and Purification:
-
To stop the growth, cool the reaction mixture rapidly.
-
The synthesized nanoparticles are then purified by precipitation with a non-solvent like methanol or acetone, followed by centrifugation and redispersion in a suitable solvent like toluene or hexane.
-
Protocol 2: Synthesis of CdTe Quantum Dots using Cadmium Stearate
This protocol utilizes pre-synthesized or in-situ formed cadmium stearate.
Materials:
-
Cadmium stearate (or Cadmium oxide and Stearic acid to form it in-situ)
-
Tellurium (Te) powder
-
N-oleoylmorpholine (as solvent) or a mixture of Trioctylphosphine oxide (TOPO) and Hexadecylamine (HDA)
-
Inert atmosphere (Argon or Nitrogen)
-
Solvents for washing (e.g., methanol, acetone)
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, dissolve cadmium stearate in the chosen high-boiling point solvent (e.g., N-oleoylmorpholine or TOPO/HDA mixture) under an inert atmosphere.[2][8] If starting from CdO and stearic acid, heat the mixture until a clear solution of cadmium stearate is formed.[8]
-
Heat the solution to the desired injection temperature.
-
-
Preparation of Tellurium Precursor Solution:
-
In a separate vial under an inert atmosphere, prepare a solution of tellurium powder in a suitable solvent like trioctylphosphine (TOP-Te).
-
-
Hot-Injection and Growth:
-
Swiftly inject the TOP-Te solution into the hot cadmium stearate solution with vigorous stirring.
-
Control the size of the CdTe nanoparticles by adjusting the growth time and temperature.
-
-
Quenching and Purification:
-
Terminate the reaction by cooling the flask.
-
Purify the nanoparticles using the precipitation and redispersion method as described in the previous protocol.
-
Mechanistic Overview and Visualization
The synthesis of nanoparticles via the hot-injection method can be broadly categorized into two stages: nucleation and growth. The choice of cadmium precursor influences both stages.
Workflow for Hot-Injection Nanoparticle Synthesis:
Caption: General workflow for the hot-injection synthesis of nanoparticles.
Logical Relationship of Precursor Choice to Nanoparticle Properties:
The chemical structure of the fatty acid ligand (oleate vs. stearate) has a cascading effect on the final nanoparticle characteristics.
Caption: Influence of precursor ligand on nanoparticle synthesis kinetics and final properties.
Conclusion
Both this compound and cadmium stearate are effective precursors for the synthesis of high-quality semiconductor nanoparticles.
-
This compound , due to the double bond in its alkyl chain, may offer more nuanced control over nanoparticle synthesis through the structural variations of its precursor form. The use of oleic acid as a ligand has also been associated with enhanced photoluminescence in some systems.
-
Cadmium stearate , with its saturated alkyl chain, provides a reliable and robust option, leading to the formation of highly monodisperse nanoparticles with good stability.
The optimal choice will depend on the specific type of nanoparticle being synthesized, the desired properties, and the level of control required over the nucleation and growth processes. Researchers are encouraged to consider these factors and the provided protocols as a starting point for developing their specific synthesis methodologies.
References
A Comparative Guide to Cadmium Precursors for High-Quality Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of common cadmium precursors for the synthesis of quantum dots, supported by experimental data and detailed protocols.
The selection of a cadmium precursor is a critical determinant in the synthesis of cadmium-based quantum dots (QDs), profoundly influencing their optical and electronic properties. The reactivity, stability, and cost of the precursor dictate the reaction kinetics, which in turn governs the nucleation and growth of the nanocrystals. This guide provides a comparative analysis of three widely used cadmium precursors—Cadmium Oxide (CdO), Cadmium Acetate (Cd(OAc)₂), and Cadmium Oleate (Cd(OA)₂)—to aid researchers in selecting the optimal precursor for their specific application.
Comparative Analysis of Cadmium Precursors
The choice of cadmium precursor directly impacts key performance indicators of the resulting quantum dots, including quantum yield (QY), photoluminescence full width at half maximum (FWHM), and overall stability. The following table summarizes the typical performance of CdSe quantum dots synthesized using different cadmium precursors. It is important to note that direct side-by-side comparisons in the literature under identical conditions are scarce; this data is synthesized from multiple sources employing similar hot-injection methodologies.
| Cadmium Precursor | Typical Quantum Yield (QY) | Photoluminescence FWHM (nm) | Advantages | Disadvantages |
| Cadmium Oxide (CdO) | High (can exceed 80% with shell) | Narrow (20-30 nm) | Cost-effective, stable in air, widely used and well-documented.[1] | Requires high temperatures and coordinating ligands (e.g., oleic acid) to form a reactive species in situ.[1] |
| Cadmium Acetate (Cd(OAc)₂) ** | Moderate to High (50-70%) | Broader (30-40 nm) | Lower toxicity profile than organometallic precursors, soluble in a variety of solvents. | Can be more reactive, leading to faster nucleation and potentially broader size distributions if not carefully controlled. |
| This compound (Cd(OA)₂) ** | High (often > 70%) | Narrow (20-30 nm) | Highly reactive, allowing for lower synthesis temperatures and better control over nucleation and growth. | More expensive, often prepared in situ from CdO and oleic acid.[2] |
Precursor Selection Logic
The selection of an appropriate cadmium precursor is a function of the desired quantum dot characteristics and experimental constraints. The reactivity of the precursor is a key factor influencing the nucleation and growth kinetics.
Experimental Protocols
The following are representative experimental protocols for the synthesis of CdSe quantum dots using the hot-injection method with different cadmium precursors. Safety Precaution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Cadmium compounds are toxic and should be handled with care.
General Hot-Injection Synthesis Workflow
The hot-injection method is a widely used technique for the synthesis of high-quality quantum dots. It involves the rapid injection of a room-temperature solution of one precursor (typically the chalcogenide) into a hot solution of the other precursor (the metal). This rapid injection and subsequent temperature drop induce a burst of nucleation, which is followed by a slower growth phase, leading to a narrow size distribution of the nanocrystals.
Protocol 1: Synthesis of CdSe QDs using Cadmium Oxide (CdO)
This protocol is adapted from well-established literature procedures.[2]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO (e.g., 0.2 mmol), oleic acid (e.g., 2 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to ~250-300 °C under an inert atmosphere (e.g., argon or nitrogen) with stirring until the CdO completely dissolves and the solution becomes clear and colorless. This in situ reaction forms this compound.
-
Cool the solution to the desired injection temperature (e.g., 240-280 °C).
-
-
Preparation of Selenium Precursor Solution (TOPSe):
-
In a glovebox, dissolve selenium powder (e.g., 1 mmol) in trioctylphosphine (e.g., 2 mL).
-
-
Hot Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring.
-
Monitor the growth of the quantum dots by observing the color change of the solution (from yellow to orange to red).
-
Extract aliquots at different time points to obtain quantum dots of various sizes.
-
-
Quenching and Purification:
-
Quench the reaction by cooling the flask in a water bath.
-
Add methanol to the solution to precipitate the quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the quantum dot pellet in a nonpolar solvent like toluene.
-
Repeat the precipitation and redispersion steps at least twice to purify the quantum dots.
-
Protocol 2: Synthesis of CdSe QDs using Cadmium Acetate (Cd(OAc)₂)
This protocol is a modification of the hot-injection method using a different cadmium source.
Materials:
-
Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine Cd(OAc)₂·2H₂O (e.g., 0.2 mmol), oleic acid (e.g., 2 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under vacuum at ~120 °C for 30 minutes to remove water.
-
Switch to an inert atmosphere and heat to the desired injection temperature (e.g., 220-260 °C).
-
-
Preparation of Selenium Precursor Solution (TOPSe):
-
Prepare the TOPSe solution as described in Protocol 1.
-
-
Hot Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution.
-
Monitor the growth and extract aliquots as described in Protocol 1.
-
-
Quenching and Purification:
-
Follow the quenching and purification steps as outlined in Protocol 1.
-
Conclusion
The choice of cadmium precursor is a critical parameter in the synthesis of quantum dots, with each option presenting a unique set of advantages and disadvantages. Cadmium oxide is a cost-effective and stable choice for producing high-quality quantum dots, although it requires higher temperatures for activation. Cadmium acetate offers a lower toxicity profile but may lead to a broader size distribution if not carefully controlled. This compound, while more expensive, provides excellent reactivity and control over the synthesis process, often resulting in high quantum yields and narrow emission spectra. The selection of the precursor should be guided by the specific requirements of the target application, balancing factors such as desired optical properties, cost, and safety considerations. The provided protocols offer a starting point for the synthesis of high-quality CdSe quantum dots using these common precursors.
References
A Comparative Spectroscopic Guide to Cadmium Oleate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cadmium oleate complexes with alternative cadmium precursors, offering valuable insights for researchers in nanoparticle synthesis and drug delivery systems. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in the selection and characterization of cadmium-based materials.
Spectroscopic Data Comparison
The selection of a cadmium precursor is critical in the synthesis of cadmium-based nanoparticles, as it significantly influences the material's properties. This compound is a widely used precursor, and its spectroscopic characteristics provide a baseline for comparison with alternatives like cadmium stearate.
Table 1: Comparative FT-IR Data for Carboxylate Stretching Frequencies
| Compound | Asymmetric COO⁻ Stretch (ν_as) (cm⁻¹) | Symmetric COO⁻ Stretch (ν_s) (cm⁻¹) | Wavenumber Separation (Δν = ν_as - ν_s) (cm⁻¹) | Binding Mode |
| This compound | 1570-1532[1] | 1422[1] | 113-148[1] | Asymmetric Chelated Bidentate[1] |
| Cadmium Stearate | ~1540 | ~1430 | ~110 | Bidentate |
Table 2: Comparative ¹H and ¹¹³Cd NMR Chemical Shifts
| Compound | ¹H NMR (ppm) | ¹¹³Cd NMR (ppm) |
| This compound | Alkene (CH=CH): 5.55-5.63 (broadened)[1] | Data not available in searched literature |
| Cadmium Stearate | Data not available in searched literature | Data not available in searched literature |
Note: The broadening of the alkene signal in this compound's ¹H NMR spectrum is indicative of coordination to the cadmium center and the presence of multiple chemical environments for the oleate ligand.[1]
Table 3: Comparative UV-Vis Spectroscopic Data
| Compound/System | Key Absorption Features |
| This compound Complex | Does not typically show strong absorption in the UV-Vis range. Its primary role is as a precursor, and its spectroscopic signature is often overshadowed by the resulting nanoparticles. |
| Oleate-capped CdS QDs | First excitonic peak around 420 nm.[2] |
| Oleate-capped CdSe Nanocrystals | Absorbance spectra are characteristic of the nanoparticle size and composition.[3] |
| Oleate-capped CdTe Nanocrystals | Absorbance spectra are characteristic of the nanoparticle size and composition.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible spectroscopic characterization. The following sections outline the methodologies for FT-IR, NMR, and UV-Vis analysis of cadmium carboxylate complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the coordination mode of the carboxylate ligand to the cadmium center by analyzing the stretching frequencies of the carboxylate group.
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., cadmium stearate), prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
For solution-phase analysis (e.g., this compound in a non-polar solvent), use a liquid cell with windows transparent in the mid-IR region (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Perform a background scan with the empty sample holder (for KBr pellets) or the pure solvent (for solutions).
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate group (COO⁻), typically found in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively.
-
Calculate the wavenumber separation (Δν = ν_as - ν_s) to infer the coordination mode (monodentate, bidentate chelating, or bidentate bridging).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment of the oleate or stearate ligand and the cadmium center.
Methodology:
-
Sample Preparation:
-
Dissolve the cadmium carboxylate complex in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈). The choice of solvent is critical to ensure good solubility and minimize interference with the signals of interest.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and broadening of the signals corresponding to the protons of the alkyl chain, particularly those near the carboxylate head group and any double bonds (in the case of oleate).
-
-
¹¹³Cd NMR Spectroscopy:
-
If available, use a spectrometer equipped for heteronuclear NMR.
-
Acquire the ¹¹³Cd NMR spectrum. The chemical shift will provide information about the coordination environment of the cadmium ion.
-
-
Data Analysis:
-
Reference the spectra to an appropriate internal standard (e.g., TMS for ¹H).
-
Analyze the chemical shifts, peak integrations, and signal broadening to understand the ligand-metal interactions and the structure of the complex in solution.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To characterize the electronic absorption properties of the cadmium complex, although it is more commonly used to monitor the formation and properties of nanoparticles synthesized from these precursors.
Methodology:
-
Sample Preparation:
-
Dissolve the cadmium carboxylate complex in a UV-Vis transparent solvent (e.g., hexane, toluene).
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range, for example, from 200 to 800 nm.
-
Use the pure solvent as a reference.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify any absorption bands and their corresponding wavelengths (λ_max). For simple cadmium carboxylate complexes, significant absorption bands in the visible region are not expected. The primary use of UV-Vis in this context is to track the appearance of excitonic absorption peaks during nanoparticle formation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound complexes.
Caption: Experimental workflow for the spectroscopic characterization of this compound complexes.
Conclusion
The spectroscopic characterization of this compound and its alternatives is fundamental for controlling the synthesis and properties of advanced nanomaterials. FT-IR spectroscopy is a powerful tool for determining the coordination chemistry of the carboxylate ligand, while NMR spectroscopy provides detailed information about the structure of the complex in solution. Although UV-Vis spectroscopy is less informative for the precursor itself, it is indispensable for monitoring the subsequent nanoparticle formation. This guide provides the necessary data and protocols to assist researchers in making well-founded decisions in their materials design and development efforts.
References
Validating Cadmium Oleate Purity: A Comparative Guide for Reproducible Nanomaterial Synthesis
For researchers, scientists, and drug development professionals, the purity of precursors is paramount to achieving reproducible results. This guide provides a comparative analysis of methods to validate the purity of synthesized cadmium oleate, a critical precursor in the fabrication of cadmium-based nanoparticles for various applications, including bioimaging and drug delivery.
The synthesis of high-quality nanocrystals with consistent properties hinges on the purity of the this compound used. Impurities, such as unreacted oleic acid or byproducts from the synthesis reaction, can significantly impact the nucleation and growth of nanocrystals, leading to variations in size, shape, and optical properties. This guide outlines key analytical techniques for purity assessment and compares common synthesis routes, offering detailed protocols to ensure the reliability and reproducibility of your research.
Comparative Analysis of this compound Purity
The choice of synthesis method for this compound can influence its purity and, consequently, the characteristics of the resulting nanomaterials. The two most prevalent methods involve the reaction of cadmium oxide (CdO) with oleic acid and the reaction of a cadmium salt, such as cadmium chloride (CdCl₂) or cadmium acetate (Cd(OAc)₂), with an oleate source.
| Purity Parameter | Synthesis from Cadmium Oxide | Synthesis from Cadmium Salt (e.g., CdCl₂) |
| Primary Impurity | Unreacted Oleic Acid | Unreacted Oleic Acid, Residual Inorganic Salts |
| ¹H NMR Analysis | Absence of a broad peak at ~12 ppm indicates complete reaction of oleic acid. The alkene proton signal (-CH=CH-) is observed around δ 5.55-5.65 ppm.[1] | Similar to the CdO route, the absence of the ~12 ppm peak is crucial. Additional peaks from residual solvents or byproducts may be present. |
| FT-IR Analysis | The disappearance of the broad O-H stretch from oleic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching modes indicate salt formation. | Similar spectral changes are expected. The presence of sharp peaks corresponding to inorganic salt anions might indicate contamination. |
| Thermogravimetric Analysis (TGA) | Typically shows a single-step decomposition corresponding to the degradation of the this compound complex. | May exhibit additional weight loss steps at lower temperatures if volatile impurities or hydrated salts are present. |
| Elemental Analysis (% Theoretical) | C: 64.00%, H: 9.90%, Cd: 16.63% | May show deviations from theoretical values due to the presence of inorganic salt residues. |
| Impact on Nanocrystal Synthesis | Generally provides better control over the slow release of cadmium ions, which is often crucial for uniform quantum dot formation.[1] | Can offer faster reaction kinetics but may lead to less control over nanocrystal growth if impurities are not thoroughly removed. The in-situ formation from cadmium chloride and sodium oleate has been noted to offer less control compared to pre-synthesized this compound.[1] |
Key Experimental Protocols for Purity Validation
To ensure the synthesis of high-purity this compound, rigorous characterization using a combination of analytical techniques is essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying organic impurities, particularly unreacted oleic acid.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound (typically 5-10 mg) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Purity Check: The absence of a broad singlet peak around 12 ppm is a key indicator of the absence of free oleic acid.
-
Structural Confirmation: Identify the characteristic peaks for the oleate ligand, including the terminal methyl group (~0.88 ppm), the long aliphatic chain (multiplets between 1.2-1.6 ppm), and the vinyl protons (~5.34 ppm). The protons alpha to the carboxylate group will be shifted downfield upon coordination to cadmium.
-
Quantitative Analysis (qNMR): For quantitative assessment, a certified internal standard with a known concentration can be added to the sample. The purity of the this compound can be calculated by comparing the integral of a characteristic this compound peak to the integral of a known peak from the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the formation of the cadmium carboxylate salt and to detect the presence of unreacted oleic acid.
Methodology:
-
Sample Preparation: Prepare a thin film of the this compound sample on a KBr pellet or use a solution cell with a suitable solvent (e.g., hexane).
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Carboxylate Formation: Look for the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹).
-
Salt Signature: The formation of this compound is confirmed by the appearance of two new strong absorption bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻), typically in the regions of 1520-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition profile of the this compound, which can indicate the presence of volatile impurities or a different stoichiometry.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an alumina or platinum TGA pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis:
-
Purity Assessment: Pure this compound is expected to exhibit a single, well-defined weight loss step corresponding to its decomposition. The presence of multiple weight loss steps at lower temperatures may indicate the presence of solvent residues or other volatile impurities.
-
Elemental Analysis
Elemental analysis provides a quantitative measure of the carbon, hydrogen, and cadmium content in the synthesized product, allowing for a direct comparison with the theoretical values.
Methodology:
-
Sample Preparation: A precisely weighed, dry sample of the synthesized this compound is required.
-
Analysis: The analysis is typically performed using a CHN analyzer for carbon and hydrogen and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cadmium content.
-
Data Analysis: Compare the experimentally determined weight percentages of carbon, hydrogen, and cadmium to the theoretical values for this compound (C₃₆H₆₆CdO₄).
| Element | Theoretical Weight % |
| Carbon (C) | 64.00% |
| Hydrogen (H) | 9.90% |
| Cadmium (Cd) | 16.63% |
| Oxygen (O) | 9.47% |
Visualizing Workflows for Purity Validation
To streamline the process of ensuring this compound purity for reproducible research, the following workflows are recommended.
Caption: Workflow for synthesizing and validating the purity of this compound.
Caption: Decision-making pathway based on analytical results for purity validation.
References
Navigating Nanoparticle Synthesis: A Comparative Guide to Cadmium Oleate and its Alternatives for TEM Analysis
For researchers, scientists, and drug development professionals, the precise synthesis of nanoparticles is a critical first step in a multitude of applications. The choice of precursor materials significantly impacts the resulting nanoparticles' size, shape, and uniformity, properties that are meticulously scrutinized through Transmission Electron Microscopy (TEM). This guide provides a comprehensive comparison of nanoparticles synthesized using cadmium oleate against those produced with alternative cadmium precursors, supported by experimental data and detailed protocols to aid in methodological selection.
This guide delves into the practical aspects of nanoparticle synthesis, offering a side-by-side look at the performance of this compound and other common cadmium precursors. By presenting quantitative data, detailed experimental procedures, and a clear visual workflow, we aim to equip researchers with the necessary information to make informed decisions for their specific research needs.
Comparative TEM Analysis of Nanoparticles from Different Cadmium Precursors
The selection of the cadmium precursor is a pivotal parameter in the synthesis of cadmium-based nanoparticles, directly influencing their morphology and size distribution. The following table summarizes quantitative data from TEM analyses of nanoparticles synthesized using this compound and two common alternatives: cadmium acetate and cadmium dithiocarbamate complexes.
| Precursor | Nanoparticle Type | Average Size (nm) | Size Distribution | Morphology |
| This compound | CdSe nanoplatelets | 22 nm (length) x 8.4 nm (width) | - | Flat sheets[1] |
| CdSe/CdS | - | 13-14% | Triangular | |
| Cadmium Acetate | CdS | ~5.5 nm | - | Non-spherical, irregular aggregates[2] |
| CdTe | - | - | Near-spherical, with some aggregation[3] | |
| Cadmium Dithiocarbamate Complexes | CdS (OLA capped) | 9.93 ± 1.89 to 16.74 ± 2.78 | - | Spherical to oval[4] |
| CdS (HDA capped) | 9.40 ± 1.65 to 29.90 ± 5.32 | - | Spherical, oval, and rod-shaped[4] |
Experimental Protocols
Reproducibility in nanoparticle synthesis is paramount. Below are detailed experimental protocols for the synthesis of nanoparticles using this compound and cadmium acetate, followed by a general protocol for TEM sample preparation.
Synthesis of CdSe Nanoplatelets using this compound
This protocol is adapted from the procedure by Ithurria et al.[1]
Materials:
-
This compound (808 mg)
-
Selenium powder (27 mg)
-
1-octadecene (ODE) (25 ml)
-
Cadmium acetate dihydrate (280 mg)
-
Oleic acid (1 ml)
Procedure:
-
Combine this compound, selenium powder, and ODE in a 50 ml three-neck round-bottom flask.
-
Degas the mixture under vacuum for 1 hour.
-
Heat the mixture to 240 °C under an argon flow.
-
At 205 °C, when the solution turns yellow-orange, rapidly inject cadmium acetate dihydrate. The solution will turn deep red.
-
Anneal at 240 °C for 10 minutes.
-
Inject oleic acid and cool the flask to room temperature using a water bath.
Synthesis of CdS Nanoparticles using Cadmium Acetate
This protocol describes a chemical precipitation method.
Materials:
-
Cadmium acetate dihydrate (0.1 M solution in ethanol)
-
Thioglycerol
-
Sodium sulfide (Na2S)
-
Ethanol
-
Isopropanol
Procedure:
-
Dissolve 0.1 M cadmium acetate in 25 ml of ethanol.
-
Add thioglycerol as a capping agent.
-
Stir the mixture for 2 hours using a magnetic stirrer.
-
Slowly add sodium sulfide solution dropwise.
-
Observe the formation of a yellow precipitate, indicating the formation of CdS nanoparticles.
-
Add isopropanol to aid in the flocculation of the nanoparticles.
-
Stir the mixture for an additional 3 hours.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with acetone and dry under vacuum.
TEM Sample Preparation
A general protocol for preparing nanoparticle samples for TEM analysis.[5][6]
Materials:
-
Nanoparticle suspension (in a volatile solvent like toluene or hexane)
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipette
-
Filter paper
Procedure:
-
Dilute the nanoparticle suspension to a faint, barely visible turbidity to ensure a monolayer of particles on the grid.
-
Using a pipette, carefully place a single drop (approximately 5-10 µL) of the diluted suspension onto the carbon-coated side of the TEM grid.
-
Allow the solvent to evaporate completely at room temperature. This can be facilitated by placing the grid on a piece of filter paper.
-
The grid is now ready for TEM analysis.
Experimental Workflow
The overall process from nanoparticle synthesis to TEM analysis follows a structured workflow. This ensures consistency and allows for the systematic evaluation of the synthesized materials.
References
- 1. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. microscopyinnovations.com [microscopyinnovations.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Ligands for Cadmium Oleate-Based Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different ligands on cadmium oleate-based quantum dots (QDs), focusing on key performance indicators, detailed experimental protocols, and the influence of surface chemistry on cellular signaling pathways. The appropriate selection of surface ligands is critical in tailoring the physicochemical properties of QDs for applications ranging from bioimaging to optoelectronics.
Quantitative Comparison of Ligand Effects
The choice of capping ligand significantly impacts the photoluminescence quantum yield (PLQY), stability, and hydrodynamic size of cadmium selenide (CdSe) quantum dots. While oleic acid is a common ligand used during synthesis, providing excellent stability in non-polar solvents, other ligands can be introduced through post-synthesis ligand exchange to modify the QD properties for specific applications. The following table summarizes the quantitative effects of representative ligands from different chemical classes.
| Ligand Class | Specific Ligand | Photoluminescence Quantum Yield (PLQY) | Stability (Relative Cd²⁺ Leaching) | Particle Size (Hydrodynamic Diameter) | Key Characteristics & Applications |
| Carboxylic Acid | Oleic Acid (OA) | ~50-60% (in organic solvent) | Low (in organic solvent) | 5-10 nm | Native ligand from synthesis, provides high stability in non-polar solvents, suitable for optoelectronic device fabrication. |
| Amine | Dodecylamine (DDA) | PL quenching often observed initially | Moderate | 5-12 nm | Can displace Z-type this compound ligands, chain length affects binding affinity, used for surface functionalization. |
| Phosphonic Acid | Dodecylphosphonic Acid (DDPA) | Can maintain or slightly decrease PLQY | High | 6-15 nm | Binds strongly and can irreversibly displace oleic acid, offers high stability, useful for robust applications. |
| Thiol | Mercaptopropionic Acid (MPA) | Significant PL quenching often occurs, but can be recovered with shell growth | Low (initially, can be unstable) | 4-8 nm | Provides hydrophilicity for biological applications, strong binding to the QD surface. |
Note: The values presented are approximate and can vary significantly based on the specific synthesis and ligand exchange conditions, as well as the size and composition of the quantum dot core and shell.
Experimental Protocols
Reproducibility in quantum dot synthesis and functionalization is paramount. The following sections provide detailed protocols for the synthesis of oleic acid-capped CdSe QDs and subsequent ligand exchange procedures with representative amine, phosphonic acid, and thiol ligands.
Synthesis of Oleic Acid (OA) Capped CdSe Quantum Dots (Hot-Injection Method)
This protocol is a widely used method for producing high-quality, monodisperse CdSe QDs.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under argon flow to ~300°C until the solution becomes clear and colorless, indicating the formation of the this compound complex.
-
Cool the solution to the desired injection temperature (typically 240-280°C).
-
Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine to form a TOP-Se solution.
-
Injection: Swiftly inject the TOP-Se solution into the hot this compound solution with vigorous stirring. The color of the solution will change rapidly, indicating the nucleation and growth of CdSe QDs.
-
Growth and Quenching: Allow the reaction to proceed for a specific time to achieve the desired particle size. The reaction can be monitored by taking small aliquots and observing their absorption and emission spectra. To stop the growth, cool the reaction mixture rapidly.
-
Purification: Precipitate the QDs by adding methanol and centrifuge to collect the nanocrystals. Redissolve the QDs in toluene and repeat the precipitation and centrifugation steps multiple times to remove excess reagents.
-
Finally, disperse the purified oleic acid-capped CdSe QDs in a non-polar solvent like toluene for storage.
Ligand Exchange Procedures
The following protocols outline the exchange of the native oleic acid ligands with other functional molecules.
2.2.1. Exchange with Dodecylamine (DDA)
Procedure:
-
Disperse the purified OA-capped CdSe QDs in toluene.
-
Add an excess of dodecylamine to the QD solution.
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
Monitor the ligand exchange process using techniques like NMR or FTIR spectroscopy.
-
Purify the DDA-capped QDs by precipitation with a non-solvent (e.g., methanol) and centrifugation. Repeat the washing steps to remove unbound DDA and displaced oleic acid.
-
Redisperse the final product in a suitable solvent.
2.2.2. Exchange with Dodecylphosphonic Acid (DDPA)
Procedure:
-
Disperse the OA-capped CdSe QDs in a non-polar solvent.
-
In a separate vial, dissolve dodecylphosphonic acid in the same solvent.
-
Add the DDPA solution to the QD dispersion and stir the mixture, often at an elevated temperature (e.g., 60-100°C), for several hours to overnight.
-
The strong binding of phosphonic acids often leads to a more complete and irreversible exchange.[1]
-
Purify the DDPA-capped QDs using multiple precipitation/redispersion cycles.
2.2.3. Exchange with Mercaptopropionic Acid (MPA) for Water Solubility
Procedure:
-
Precipitate the OA-capped CdSe QDs and redisperse them in a small amount of a solvent like chloroform or toluene.
-
Prepare a solution of mercaptopropionic acid in methanol and adjust the pH to ~10-11 with an appropriate base (e.g., tetramethylammonium hydroxide).
-
Add the QD solution to the basic MPA solution and stir vigorously. The phase transfer of the QDs from the organic to the aqueous phase indicates successful ligand exchange.
-
After the phase transfer is complete, separate the aqueous phase containing the MPA-capped QDs.
-
Purify the aqueous QD solution by dialysis or repeated centrifugation and redispersion in water to remove excess MPA and other byproducts.[2]
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis and Ligand Exchange
The following diagram illustrates the general workflow from the synthesis of oleic acid-capped quantum dots to the subsequent ligand exchange process.
Caption: General workflow for the synthesis of oleic acid-capped quantum dots and subsequent ligand exchange.
Cadmium-Induced Cellular Signaling Pathway
Cadmium ions, which can leach from the core of quantum dots, are known to induce cellular stress and activate various signaling pathways. The surface ligand can modulate the rate of ion leaching and the interaction of the QD with the cell, thereby influencing these downstream effects. A key pathway affected by cadmium is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: Cadmium-induced MAPK signaling pathway initiated by ion leaching from quantum dots.
The integrity and chemical nature of the ligand shell are critical determinants of the biological impact of cadmium-based quantum dots. Hydrophilic ligands, such as MPA, may facilitate cellular uptake, while robust, tightly bound ligands like DDPA can minimize cadmium ion release, thereby mitigating downstream toxic effects. The choice of ligand, therefore, represents a crucial optimization parameter in the design of quantum dots for biological and medical applications.
References
A Comparative Guide to Cadmium Oleate-Based Quantum Dots and Alternative Materials for Advanced Research Applications
Introduction
Quantum dots (QDs) are semiconductor nanocrystals, typically between 2-10 nanometers in size, that exhibit unique quantum mechanical properties.[1][2] Their size-tunable fluorescence, high photostability, and broad absorption spectra make them invaluable tools in fields ranging from bioimaging and diagnostics to light-emitting diodes (LEDs) and solar cells.[1][2][3] Cadmium oleate-based QDs, particularly Cadmium Selenide (CdSe) and Cadmium Telluride (CdTe), have long been the gold standard due to their mature synthesis methods and exceptional optical performance.[4] However, the inherent toxicity of cadmium has driven the development of alternative materials.[4][5][6] This guide provides an objective comparison of this compound-based QDs against key alternatives, supported by performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in material selection.
Quantitative Performance Comparison
The selection of a quantum dot for a specific application is a trade-off between optical performance, stability, and biological safety. The following table summarizes key performance metrics for this compound-based QDs and prominent alternatives.
| Material Type | Quantum Yield (QY) | Photostability | Toxicity Profile | Typical Emission FWHM (nm) | Key Advantages | Key Disadvantages |
| CdSe/ZnS | >50%[4] | High | High (due to Cd core)[4][5][6][7] | 25-40 | High brightness, Narrow emission, Mature synthesis | High toxicity, Environmental concerns |
| InP/ZnS | >30% (can reach >80% with advanced shelling)[4][8] | Moderate to High | Low (Cadmium-free)[4][9] | 35-60 | Low toxicity, Good performance | Synthesis can be challenging, Broader emission than CdSe |
| CuInS₂/ZnS | >15%[4] | Moderate | Low to Moderate[4][10] | 80-120 | Cadmium-free, Large Stokes shift | Lower QY, Very broad emission |
| Carbon/Graphene QDs | ~20% (highly variable)[4] | High | Very Low / Biocompatible[4][11][12][13] | 50-100 | Excellent biocompatibility, Low cost, "Green" synthesis | Lower QY, Broad/complex emission spectra |
| Perovskite QDs (e.g., CsPbX₃) | >90% | Low | Moderate to High (often contain lead) | 15-30 | Near-unity QY, Extremely narrow emission, High color purity | Poor stability (sensitive to air, moisture, light)[14] |
| Silicon (Si) QDs | 20-60% | High | Very Low / Biocompatible[15] | 40-80 | Excellent biocompatibility, Non-toxic, CMOS compatible | Indirect bandgap limits QY, Synthesis challenges |
Detailed Material Analysis
This compound-Based Quantum Dots (e.g., CdSe/ZnS)
Cadmium-based QDs are renowned for their bright, narrow-band fluorescence and high quantum yields.[4] The oleate ligand serves as a stabilizing agent during high-temperature synthesis, allowing for precise size control. A Zinc Sulfide (ZnS) shell is commonly grown around the CdSe core to passivate surface defects, which enhances the quantum yield and photostability.[2][5] However, the primary drawback is the cytotoxicity from the potential release of Cd²⁺ ions, which limits their application in clinical settings.[5][6][7]
Indium Phosphide (InP) Quantum Dots
As the leading cadmium-free alternative, InP QDs have garnered significant commercial and research interest.[8][16] While early InP QDs suffered from low quantum yields (<1%) and broad emission peaks, advancements in synthesis and shelling techniques (typically with ZnSe and ZnS) have dramatically improved their optical properties, making them competitive with CdSe QDs for many applications.[8][9][16] Their lower toxicity makes them far more suitable for bioimaging and therapeutic applications.[9]
Carbon & Graphene Quantum Dots (CQDs & GQDs)
Carbon-based quantum dots are celebrated for their excellent biocompatibility, low toxicity, and environmental friendliness.[11][12] They can be synthesized from a wide range of inexpensive organic precursors.[11][17] While their quantum yields are generally lower and their emission spectra broader than their semiconductor counterparts, their high photostability and ease of functionalization make them excellent candidates for biosensing and cellular imaging where biocompatibility is paramount.[12][18]
Perovskite Quantum Dots (PeQDs)
PeQDs have emerged as a class of materials with outstanding optical properties, including near-unity quantum yields, exceptionally narrow emission peaks, and high defect tolerance.[14] These characteristics make them ideal for display and lighting applications. However, their poor stability in the presence of oxygen, moisture, and even light is a significant barrier to widespread adoption.[14] Furthermore, most high-performance PeQDs are lead-based, raising toxicity concerns.
Silicon Quantum Dots (Si QDs)
Silicon is an earth-abundant element known for its low toxicity and excellent biocompatibility. Si QDs leverage these advantages, offering a non-toxic alternative for biological applications.[15] However, as an indirect bandgap semiconductor, achieving high quantum yields is more challenging than with direct-bandgap materials like CdSe. Significant research is focused on surface passivation and doping to enhance their luminescent properties.
Experimental Protocols
Synthesis of this compound-Based CdSe QDs (Hot-Injection Method)
This protocol is a representative example of the widely used hot-injection technique for producing high-quality quantum dots.[19][20]
WARNING: This procedure involves toxic and carcinogenic reagents (Cadmium oxide) and very hot liquids. It must be performed in a fume hood with appropriate personal protective equipment (PPE) by trained personnel.[19]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Argon or Nitrogen gas (inert atmosphere)
-
Solvents for purification (e.g., Toluene, Methanol)
Procedure:
-
Selenium Precursor Preparation: In an inert atmosphere (glovebox), dissolve Selenium powder in Trioctylphosphine (TOP) to create a TOPSe stock solution (e.g., 1 M).
-
Cadmium Precursor Preparation: Combine Cadmium oxide, oleic acid, and 1-octadecene in a three-neck flask equipped with a condenser and a thermocouple.
-
Degassing: Heat the mixture to ~120-150°C under vacuum for 1-2 hours to remove water and oxygen.
-
This compound Formation: Switch to an inert gas atmosphere (Ar or N₂). Increase the temperature to ~300°C until the reddish CdO powder completely dissolves, forming a clear solution of this compound.[20]
-
Injection & Growth: Reduce the temperature to the desired injection temperature for nanocrystal growth (e.g., 260-280°C). Swiftly inject the TOPSe precursor solution into the hot this compound solution.
-
Size Control: The size of the CdSe QDs is controlled by the reaction time and temperature post-injection. Smaller dots (blue/green emission) are formed at shorter reaction times, while larger dots (orange/red emission) require longer growth times.[19] Aliquots can be taken at different time points to obtain QDs of various sizes.
-
Quenching: To stop the growth, cool the reaction mixture rapidly.
-
Purification: Precipitate the QDs from the solution by adding a non-solvent like methanol and centrifuging. The resulting QD pellet is then redispersed in a solvent like toluene. This process is typically repeated 2-3 times to remove excess reactants.
Standard Characterization of Quantum Dots
Objective: To determine the physical and optical properties of the synthesized QDs.
Methodologies:
-
Transmission Electron Microscopy (TEM): Used to visualize the QDs, determining their size, shape, and size distribution. The sample is prepared by drop-casting a dilute solution of QDs onto a TEM grid.[14][17]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorption spectrum of the QDs. The position of the first excitonic peak provides a quick indication of the QD size and size distribution.[14]
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum when the QDs are excited by a specific wavelength of light. This determines the peak emission wavelength and the full width at half maximum (FWHM), which is a measure of color purity.[14]
-
Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY, a measure of emission efficiency, is determined using an integrating sphere or by comparing the QD's integrated emission to a known standard fluorophore.[16]
-
X-Ray Diffraction (XRD): Used to determine the crystal structure and assess the crystallinity of the nanoparticles.[14]
Visualizations
Caption: Workflow for the comparative analysis of different quantum dot materials.
Caption: Experimental workflow for the hot-injection synthesis of CdSe quantum dots.
Caption: Use of functionalized quantum dots for targeted cellular imaging.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. A Comparison of Common Quantum Dot Alternatives to Cadmium-Based Quantum Dots on the Basis of Liver Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity of cadmium-based quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 7. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 8. Near-Unity Photoluminescence Quantum Yield of Core-Only InP Quantum Dots via a Simple Postsynthetic InF3 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional Metal Oleate as an Alternative Method to Remove Surface Oxide and Passivate Surface Defects of Aminophosphine-Based InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Specific Forms of Graphene Quantum Dots Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum Chemical Characterization and Design of Quantum Dots for Sensing Applications | Semantic Scholar [semanticscholar.org]
- 16. Physico-Chemical Transformation and Toxicity of Multi-Shell InP Quantum Dots under Simulated Sunlight Irradiation, in an Environmentally Realistic Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. google.com [google.com]
Electrochemical Comparison of Cadmium Oleate and Alternative Precursors for Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality semiconductor nanocrystals, particularly quantum dots (QDs), relies heavily on the choice of precursor materials. Cadmium oleate has traditionally been a cornerstone precursor for the production of cadmium-based QDs due to its role as both a cadmium source and a capping ligand, enabling the formation of stable and monodisperse nanocrystals. However, the inherent toxicity of cadmium has driven significant research into alternative, less hazardous precursors. This guide provides an objective comparison of the electrochemical characteristics of this compound with emerging alternatives, supported by available experimental data, to aid researchers in precursor selection for tailored nanocrystal synthesis.
Executive Summary
While direct, side-by-side electrochemical comparisons of this compound with its alternatives are not extensively documented in the literature, this guide synthesizes available data from studies on related metal-oleate and metal-carboxylate systems to provide a comparative overview. The electrochemical behavior of these precursors is critical as it influences the kinetics of nanocrystal nucleation and growth. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are invaluable for probing the redox properties and interfacial kinetics of these precursor molecules.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for cadmium and zinc complexes, providing insights into the relative electrochemical behavior of their oleate precursors. It is important to note that the data is derived from studies on complexes with dendrimers, not oleic acid directly, but offers a valuable proxy for comparison.
| Parameter | Cadmium (Cd²⁺) Complex | Zinc (Zn²⁺) Complex | Significance in Nanocrystal Synthesis |
| Reduction Potential | Less Negative Shift | More Negative Shift | A more easily reducible precursor (less negative potential) may lead to faster nucleation and growth of nanocrystals. |
| Interaction Strength | Weaker | Stronger | Stronger interaction with ligands can affect precursor stability and the rate of monomer release during synthesis. |
| Diffusion Coefficient | Higher (Faster Diffusion) | Lower (Slower Diffusion) | Faster diffusion can lead to more rapid growth and potentially broader size distributions if not well-controlled. |
Data inferred from cyclic voltammetry studies of Cd²⁺ and Zn²⁺ complexation with hydroxyl-terminated polyamidoamine dendrimers.[1]
In-Depth Analysis of Precursor Systems
This compound
This compound is typically formed from the reaction of cadmium oxide with oleic acid. It serves as a stable cadmium precursor that decomposes at elevated temperatures to release cadmium ions for nanocrystal formation. The oleate ligand also acts as a capping agent, controlling particle growth and preventing aggregation. While specific electrochemical data for this compound is scarce, studies on related cadmium carboxylate systems suggest that the cadmium center undergoes a reduction process. The potential at which this occurs is a critical parameter for controlling the reaction kinetics.
Alternative Precursors: A Move Towards Cadmium-Free Nanocrystals
Concerns over cadmium's toxicity have spurred the development of alternative precursors for the synthesis of QDs.
-
Zinc Oleate: Zinc oleate is a direct analogue to this compound and is used in the synthesis of zinc-based nanocrystals like ZnS and ZnO. Comparative electrochemical studies of zinc and cadmium complexes suggest that zinc complexes can have a more negative reduction potential and stronger ligand interactions than their cadmium counterparts.[1] This implies that higher temperatures or more reactive co-precursors may be required to initiate nanocrystal formation with zinc oleate.
-
Indium Precursors (e.g., Indium Acetate): Indium-based QDs, such as InP/ZnS, are a leading cadmium-free alternative. Indium precursors like indium acetate or indium oleate are employed in their synthesis. The electrochemical properties of these precursors will differ significantly from this compound due to the different standard reduction potential of indium.
Experimental Protocols
Detailed methodologies are crucial for reproducible electrochemical characterization of precursor solutions.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is used to probe the redox potentials of the metal-oleate precursors.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The precursor (e.g., this compound) is dissolved in a suitable non-aqueous solvent (e.g., acetonitrile or a mixture of organic solvents used in nanocrystal synthesis) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
CV Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials (anodic and cathodic), which provide information about the reduction and oxidation potentials of the precursor.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is employed to study the charge transfer kinetics and interfacial properties of the precursor at the electrode surface.
-
Electrochemical Cell and Solution: The setup is the same as for cyclic voltammetry.
-
EIS Measurement: A small amplitude AC potential is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (often the open-circuit potential or a potential where a redox reaction occurs).
-
Data Analysis: The resulting impedance data is plotted in a Nyquist or Bode plot. The Nyquist plot, which shows the imaginary part of the impedance versus the real part, is often fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer, and the double-layer capacitance (Cdl).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflow for electrochemical characterization and the logical relationship in precursor comparison.
References
Safety Operating Guide
Safeguarding Health and Environment: A Researcher's Guide to Cadmium Oleate Disposal
The proper disposal of cadmium oleate, a compound recognized for its significant health and environmental hazards, is a critical component of laboratory safety and regulatory compliance. Due to its classification as a hazardous substance, stringent procedures must be followed to mitigate risks of exposure and environmental contamination. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. Cadmium and its compounds are classified as carcinogenic, mutagenic, and reprotoxic.[1] Acute inhalation can lead to severe respiratory distress, while chronic exposure targets the kidneys, skeletal system, and respiratory system.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Hand Protection: Double gloving with nitrile gloves is recommended for extended use.[2]
-
Body Protection: A dedicated lab coat, preferably one that is professionally laundered, should be used to prevent the transfer of cadmium particles outside the laboratory.[2]
-
Respiratory Protection: Work with this compound should always be conducted within a certified chemical fume hood or a glove box to minimize inhalation risks.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Segregation
-
Immediately segregate all this compound waste from non-hazardous laboratory trash.
-
This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, kimwipes, and disposable labware.[3]
-
Contaminated sharp objects must be collected in a designated sharps container.[1]
Step 2: Containerization
-
All cadmium-contaminated waste must be collected in a sealed, impermeable container.[4]
-
The container should be clearly labeled as hazardous waste.
-
Ensure the container is compatible with the waste and is in good condition to prevent leaks or spills.
Step 3: Labeling
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5]
-
The label must clearly state "Hazardous Waste - Cadmium" and include information on the specific contents (e.g., "this compound in Toluene").
-
Follow all institutional and local regulations for hazardous waste labeling.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[1][3]
-
The storage area should be cool, dry, and well-ventilated.[5]
Step 5: Disposal Request and Pickup
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[6]
-
Do not dispose of this compound waste down the drain or with regular municipal waste.[7]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For small spills (<1 L):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, confine the spill using an absorbent material or a spill kit.[5]
-
Clean the area with soap and water.[5]
-
Collect all cleanup materials in a sealed, impermeable bag, label it as hazardous waste containing cadmium, and dispose of it according to the procedures outlined above.[5]
For large spills (>1 L):
-
Evacuate the area immediately.[5]
-
Contact your institution's emergency number and EH&S department for assistance.[5]
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a disposable cloth wetted with soap and water to wipe down surfaces.[2][5]
-
Thoroughly wash your hands with soap and water after handling this compound and before leaving the laboratory.[3]
Regulatory and Quantitative Data
Cadmium is one of the eight metals regulated by the Resource Conservation and Recovery Act (RCRA) due to its toxicity.[8][9] Waste is considered hazardous if it fails the Toxicity Characteristic Leaching Procedure (TCLP) test, which measures the potential for toxic chemicals to leach into groundwater.
| Parameter | Regulatory Limit (mg/L) |
| Cadmium (TCLP) | 1.0 |
This table summarizes the maximum concentration of cadmium allowed in the leachate for a waste to be classified as non-hazardous under the EPA's TCLP test.[9]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
This compound Waste Disposal Workflow.
References
- 1. epfl.ch [epfl.ch]
- 2. research.arizona.edu [research.arizona.edu]
- 3. amherst.edu [amherst.edu]
- 4. osha.gov [osha.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. goldrefiningforum.com [goldrefiningforum.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safe Handling and Disposal of Cadmium Oleate in a Research Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with cadmium oleate. The following procedures are designed to ensure the safe handling and disposal of this hazardous chemical, minimizing exposure risks and environmental impact.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] Prolonged or repeated exposure can cause damage to the kidneys and bones. Furthermore, cadmium and its compounds are considered potential human carcinogens and may cause genetic defects.[3][4] It is also very toxic to aquatic life with long-lasting effects.
Emergency First Aid Procedures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water.[1] If you feel unwell, call a poison center or doctor.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₆H₆₆CdO₄ | [1] |
| Molecular Weight | 675.3 g/mol | [2] |
| Appearance | Liquid | [2] |
| OSHA PEL (Cadmium) | TWA 5 µg/m³ | [4][6] |
| GHS Hazard Statements | H302, H312, H332, H340, H350, H372, H410 | [2] |
TWA (Time-Weighted Average) is the permissible exposure limit over an 8-hour workday. GHS Hazard Statements indicate that the substance is harmful if swallowed, in contact with skin, or inhaled; may cause genetic defects; may cause cancer; causes damage to organs through prolonged exposure; and is very toxic to aquatic life with long-lasting effects.[2]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the mandatory steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
- Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with appropriate warning signs.
- Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE) Protocol:
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Consult a glove manufacturer's compatibility chart to ensure the chosen material is appropriate.[7]
- Body Protection: A lab coat or chemical-resistant apron must be worn.[1]
- Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used if there is a splash hazard.[1]
- Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for cadmium fumes must be used.[6] All respirator users must be part of a respiratory protection program, including fit-testing.[7]
3. Handling Procedure:
- Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
- Dispensing: When transferring or weighing, use techniques that minimize the generation of dust or aerosols.
- Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1]
- Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
4. Spill Response:
- Evacuation: In case of a significant spill, evacuate the immediate area.
- Notification: Inform your supervisor and the institutional safety office immediately.
- Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and collect all waste in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Dedicated Waste Container: All this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, leak-proof container.
- Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
- No Mixing: Do not mix cadmium waste with other waste streams.
2. Disposal Procedure:
- Sealing: Once the waste container is full (no more than three-quarters), securely seal the lid.
- Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
- Pickup Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Documentation: Maintain a log of all hazardous waste generated, including the amount and date of disposal.
3. Decontamination of Labware:
- Rinsing: Reusable labware that has come into contact with this compound should be triple-rinsed with an appropriate solvent.
- Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated cadmium waste container.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the material to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Cadmium dioleate | C36H66CdO4 | CID 6437734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910 | Occupational Safety and Health Administration [osha.gov]
- 7. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
